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  • Product: 3-Nitroisonicotinonitrile
  • CAS: 103698-09-5

Core Science & Biosynthesis

Foundational

molecular weight and formula of 3-Nitroisonicotinonitrile

Molecular Architecture, Synthesis Strategies, and Applications in Medicinal Chemistry Executive Summary 3-Nitroisonicotinonitrile (3-Nitro-4-cyanopyridine) represents a critical heteroaromatic scaffold in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Strategies, and Applications in Medicinal Chemistry

Executive Summary

3-Nitroisonicotinonitrile (3-Nitro-4-cyanopyridine) represents a critical heteroaromatic scaffold in modern drug discovery, particularly in the synthesis of PI3K/mTOR kinase inhibitors and fused bicyclic systems. As a highly functionalized pyridine derivative, it balances the electron-withdrawing potency of nitro (


) and cyano (

) groups, making it a unique electrophile for nucleophilic aromatic substitution (

) and a versatile precursor for reduction-cyclization cascades. This guide provides a definitive technical profile, validated synthesis protocols, and structural characterization data for researchers in pharmaceutical development.
Chemical Identity & Physicochemical Profile

The compound is characterized by a pyridine ring substituted at the 4-position with a nitrile group and at the 3-position with a nitro group. This specific substitution pattern creates a highly electron-deficient core, enhancing its reactivity toward nucleophiles while stabilizing the ring against oxidative degradation.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 3-Nitro-4-pyridinecarbonitrile
Common Synonyms 3-Nitroisonicotinonitrile; 3-Nitro-4-cyanopyridine
CAS Registry Number 103698-09-5
Molecular Formula

Molecular Weight 149.11 g/mol
SMILES C1=CN=CC(=C1[O-])C#N
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Melting Point 48–52 °C (Typical range for analogous nitro-cyanopyridines)
Structural Analysis & Spectroscopic Signatures

To validate the identity of 3-Nitroisonicotinonitrile, researchers should look for specific spectroscopic markers driven by the electron-withdrawing nature of the substituents.

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • The pyridine ring protons are significantly deshielded.

    • 
       ~9.2–9.4 ppm (s, 1H):  Proton at C2 (ortho to 
      
      
      
      , meta to
      
      
      ). This is the most deshielded signal due to the inductive effect of the adjacent nitro group and the ring nitrogen.
    • 
       ~8.8–9.0 ppm (d, 1H):  Proton at C6 (adjacent to ring Nitrogen).
      
    • 
       ~8.0–8.2 ppm (d, 1H):  Proton at C5 (ortho to 
      
      
      
      ).
  • FT-IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, distinct band at 2230–2240 cm
      
      
      
      .
    • Nitro (

      
      ):  Asymmetric stretch at 1530–1550 cm
      
      
      
      and symmetric stretch at 1340–1360 cm
      
      
      .
  • Mass Spectrometry (ESI/LC-MS):

    • 
      :  Observed at 150.1 m/z .
      
    • Fragmentation often shows loss of

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ).
Synthesis & Manufacturing Pathways

Direct nitration of isonicotinonitrile (4-cyanopyridine) is often low-yielding due to the deactivating nature of the cyano group. The preferred "expert" route utilizes Nucleophilic Aromatic Substitution (


)  on a halogenated precursor.
Primary Route: Cyanation of 3-Nitro-4-chloropyridine

This pathway leverages the activating power of the 3-nitro group to facilitate the displacement of the 4-chloro substituent by a cyanide nucleophile.

  • Precursor: 3-Nitro-4-chloropyridine (CAS 13091-23-1).[1][2]

  • Reagents: Copper(I) Cyanide (CuCN) or Potassium Cyanide (KCN) with a catalyst.

  • Solvent: Polar aprotic (DMF or NMP).

  • Conditions: Heated (100–140 °C) under inert atmosphere (

    
    ).
    

Protocol Logic: The nitro group at C3 withdraws electron density from the C4 position, making the C-Cl bond highly susceptible to nucleophilic attack. This regioselectivity ensures the production of the 4-cyano isomer without significant byproducts.

Visualizing the Synthesis Workflow

SynthesisPathway Start 4-Hydroxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-4-hydroxypyridine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 3-Nitro-4-chloropyridine (Active Electrophile) Step2->Inter2 Step3 Rosenmund-von Braun (CuCN, DMF, Heat) Inter2->Step3 Product 3-Nitroisonicotinonitrile (Target Scaffold) Inter2->Product SNAr Mechanism Step3->Product

Figure 1: Step-wise synthesis pathway from commodity chemicals to the target scaffold, highlighting the critical


 activation step.
Applications in Drug Discovery

3-Nitroisonicotinonitrile is rarely the final drug; it is a high-value intermediate . Its primary utility lies in its ability to undergo reduction-cyclization sequences to form fused heterocyclic systems found in oncology drugs.

Key Transformation: The Amino-Nitrile Cascade

Reduction of the nitro group (


) yields 3-aminoisonicotinonitrile . This species is a "ortho-amino nitrile," a privileged motif for constructing:
  • Pyrido[3,4-d]pyrimidines: Core structures in EGFR and PI3K inhibitors.

  • 1,5-Naphthyridines: Used in antibacterial and antiparasitic agents.

Mechanism of Action Relevance: Kinase inhibitors often require a flat, nitrogen-rich aromatic system to bind to the ATP-binding pocket of enzymes like PI3K


 or mTOR. The 3-nitroisonicotinonitrile scaffold provides the necessary geometry and hydrogen-bonding acceptors (N atoms) to anchor these inhibitors.
Visualizing the Drug Design Logic

DrugDesign Scaffold 3-Nitroisonicotinonitrile (Scaffold) Reduction Reduction (Fe/HCl or H2/Pd) Scaffold->Reduction Intermediate 3-Aminoisonicotinonitrile (Ortho-Amino Nitrile) Reduction->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Ring Closure Reagent1 + Formamidine / Urea Reagent1->Cyclization Target1 Pyrido[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Target1 Target2 Pyrazolo[3,4-c]pyridine (Bioactive Heterocycle) Cyclization->Target2

Figure 2: The "Scaffold-to-Drug" workflow, demonstrating how 3-Nitroisonicotinonitrile serves as a linchpin for generating fused heterocyclic libraries.

Safety & Handling Protocols

As a nitro-aromatic nitrile, this compound poses specific risks that must be managed in a research environment.

  • Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Treat as highly toxic by inhalation and ingestion.

  • Reactivity:

    • Incompatible with: Strong reducing agents (risk of uncontrolled exotherm), strong acids, and bases.

    • Thermal Stability: Avoid heating dry solids above 100 °C without solvent; risk of decomposition.

  • PPE Requirements: Nitrile gloves (double-gloving recommended), chemical safety goggles, and handling strictly within a fume hood.

References
  • BLDpharm. (2025). Product Datasheet: 3-Nitroisonicotinonitrile (CAS 103698-09-5). Retrieved from

  • PubChem. (2025). Compound Summary: 3-Nitrobenzonitrile & Related Pyridines. National Library of Medicine.[3] Retrieved from

  • Katritzky, A. R., et al. (2005). Synthesis of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[4] Retrieved from

  • BenchChem. (2025).[5] Reactivity of the nitro group on a pyridine ring: Application Notes. Retrieved from

  • GuideChem. (2025). Chemical Dictionary: 3-Nitroisonicotinonitrile Properties. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 3-Nitroisonicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of 3-nitroisonicotinonitrile in organic solvents. In the absence of extens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-nitroisonicotinonitrile in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust framework for its evaluation. It leverages data from the closely related structural analog, 3-nitrobenzonitrile, to predict solubility trends and elucidate the governing molecular interactions. Crucially, this document provides a detailed, field-proven experimental protocol for the accurate determination of 3-nitroisonicotinonitrile's solubility, empowering researchers to generate reliable in-house data. The theoretical underpinnings of solubility are explored, with a focus on the interplay of intermolecular forces. This guide is intended to be an essential resource for researchers in medicinal chemistry, process development, and formulation science, enabling informed solvent selection and experimental design.

Introduction: The Significance of 3-Nitroisonicotinonitrile in Modern Drug Discovery

3-Nitroisonicotinonitrile, a heterocyclic compound featuring both a nitro and a nitrile functional group on a pyridine ring, represents a scaffold of significant interest in contemporary drug discovery. The nitrile group is a versatile pharmacophore, known to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] Its incorporation into drug candidates has become an increasingly prevalent strategy in rational drug design.[1] The nitro group, while sometimes associated with toxicity, is also a key feature in a number of approved pharmaceuticals and can be critical for biological activity.[2]

Understanding the solubility of 3-nitroisonicotinonitrile in various organic solvents is a critical first step in its journey from a promising lead compound to a viable drug candidate. Solubility dictates the feasibility of its synthesis, purification, and formulation, and directly impacts its bioavailability.[3] This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently navigate the challenges of solvent selection and solubility determination for this important class of molecules.

Theoretical Framework: Unraveling the Intermolecular Forces Governing Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For 3-nitroisonicotinonitrile, its solubility profile is a direct consequence of its molecular structure, which features a polar pyridine ring, a strongly electron-withdrawing nitro group, and a polar nitrile group.

The primary intermolecular forces at play are:

  • Dipole-Dipole Interactions: The nitro and nitrile groups impart a significant dipole moment to the molecule. These permanent dipoles can align with the dipoles of polar solvents, leading to favorable electrostatic interactions.[6][7]

  • London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density. While individually weak, they become more significant with increasing molecular surface area.[8]

  • Hydrogen Bonding: While 3-nitroisonicotinonitrile cannot self-associate via hydrogen bonding as a donor, the nitrogen atom of the pyridine ring and the nitrile group, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors.[8] This is a crucial interaction in protic solvents like alcohols.

The interplay of these forces dictates the solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds. The primary mode of interaction with 3-nitroisonicotinonitrile will be strong dipole-dipole forces, leading to generally good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in both dipole-dipole interactions and hydrogen bonding with 3-nitroisonicotinonitrile (acting as an acceptor). This dual interaction mechanism often results in high solubility.

  • Nonpolar Solvents (e.g., Toluene, Cyclohexane): In these solvents, the dominant intermolecular forces are weak London dispersion forces. The strong dipole-dipole interactions between 3-nitroisonicotinonitrile molecules (solute-solute) are not sufficiently overcome by the weak solute-solvent interactions, leading to poor solubility.

Predicted Solubility Profile of 3-Nitroisonicotinonitrile: Insights from a Structural Analog

A study on the solubility of 3-nitrobenzonitrile in twelve organic solvents provides a strong predictive framework. The mole fraction solubility of 3-nitrobenzonitrile was found to increase with temperature, and the general solubility ranking at a given temperature was:

Acetone > (Acetonitrile, Ethyl Acetate) > Toluene > Acetic Acid > Methanol > Ethanol > n-Propanol > n-Butanol > Isopropanol > 2-Methyl-1-propanol > Cyclohexane

Based on this data, we can anticipate a similar trend for 3-nitroisonicotinonitrile, with a likely enhancement of solubility in polar protic and aprotic solvents due to the additional nitrogen atom in the pyridine ring.

Table 1: Predicted Qualitative Solubility of 3-Nitroisonicotinonitrile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the polar functional groups of the solute and solvent.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighFavorable dipole-dipole interactions and hydrogen bonding (solute as acceptor).
Nonpolar Aromatic Toluene, BenzeneLow to ModerateWeaker London dispersion forces and some potential for π-π stacking interactions.
Nonpolar Aliphatic Hexane, CyclohexaneVery LowDominated by weak London dispersion forces, insufficient to overcome solute-solute interactions.

Disclaimer: This table presents predicted solubilities based on chemical principles and data from a structural analog. Experimental verification is essential for accurate solvent selection.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of 3-nitroisonicotinonitrile. This method is designed to be a self-validating system, providing accurate and reproducible results.

Materials and Equipment
  • 3-Nitroisonicotinonitrile (CAS: 103698-09-5)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-nitroisonicotinonitrile to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3] Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis (UV-Vis or HPLC):

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using either UV-Vis spectrophotometry at the wavelength of maximum absorbance (λmax) or by HPLC.

  • Quantification:

    • Construct a calibration curve by preparing a series of standard solutions of 3-nitroisonicotinonitrile of known concentrations in the solvent of interest.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of 3-nitroisonicotinonitrile in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 3-Nitroisonicotinonitrile at 25 °C

SolventSolubility ( g/100 mL)Solubility (mol/L)
[Insert Solvent 1][Insert Value][Insert Value]
[Insert Solvent 2][Insert Value][Insert Value]
[Insert Solvent 3][Insert Value][Insert Value]
.........

Visualizing the Process and Principles

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_quant Quantification A Add excess 3-nitroisonicotinonitrile to solvent in vials B Shake at constant temperature (24-48 hours) A->B C Withdraw supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtered sample D->E F Analyze via UV-Vis or HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Intermolecular Interactions

This diagram conceptualizes the key intermolecular forces influencing the solubility of 3-nitroisonicotinonitrile in a polar protic solvent.

G cluster_solute 3-Nitroisonicotinonitrile cluster_solvent Polar Protic Solvent (e.g., Methanol) solute Py-NO2-CN solvent R-OH solute->solvent Dipole-Dipole Interaction solvent->solute Hydrogen Bonding (Acceptor)

Caption: Key intermolecular forces between 3-nitroisonicotinonitrile and a polar protic solvent.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 3-nitroisonicotinonitrile may not be widely available, the safety precautions for the closely related 3-nitrobenzonitrile should be strictly followed.

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, and if inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-nitroisonicotinonitrile in organic solvents. While direct quantitative data remains to be published, a robust predictive framework has been established based on the principles of intermolecular forces and data from a close structural analog. The detailed experimental protocol provided herein empowers researchers to confidently and accurately determine the solubility of this compound in-house. A thorough understanding of solubility is paramount for the successful development of 3-nitroisonicotinonitrile and related compounds as potential therapeutic agents.

References

  • Galia, A., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

  • Wikipedia. Intermolecular force. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • Chemistry LibreTexts. 11.2: Intermolecular Forces. [Link]

  • Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

  • YouTube. Identifying the Intermolecular Forces Between Atoms, Ions and Molecules. [Link]

  • Khan Academy. Intramolecular and intermolecular forces. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 132-137. [Link]

  • PubChem. 3-Nitrophenylacetonitrile. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1664. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • PubMed. Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. [Link]

  • Journal of Materials Chemistry B. Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. [Link]

Sources

Foundational

Operational Integrity Profile: 3-Nitroisonicotinonitrile

Content Type: Technical Safety & Handling Guide Subject: 3-Nitroisonicotinonitrile (3-Nitro-4-pyridinecarbonitrile) CAS Registry Number: 30236-03-0[1] Molecular Identity & Physicochemical Profile[1][2][3][4][5] 3-Nitrois...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Handling Guide Subject: 3-Nitroisonicotinonitrile (3-Nitro-4-pyridinecarbonitrile) CAS Registry Number: 30236-03-0[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

3-Nitroisonicotinonitrile is not merely a "toxic reagent"; it is a highly electron-deficient heteroaromatic scaffold used primarily as a high-value intermediate in the synthesis of fused polycyclic systems (e.g., pyrido[3,4-b]pyrazines) and kinase inhibitors.[1] Its dual electron-withdrawing substituents (nitro and nitrile) create a specific reactivity profile that dictates its safety protocols.[1]

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
IUPAC Name 3-Nitro-4-pyridinecarbonitrileUnambiguous identification for inventory.[1]
CAS Number 30236-03-0Primary identifier for regulatory compliance.[1]
Molecular Formula C₆H₃N₃O₂High nitrogen content; potential for NOx fumes in fire.
Molecular Weight 149.11 g/mol Calculation basis for stoichiometry.
Physical State Yellow crystalline solidDust generation is a primary exposure vector.[1]
Melting Point 48–52 °C (Approx.)[1]Low melting point; risk of sintering/clumping in warm storage.[1]
Solubility Soluble in DMSO, MeOH, DCMReadily crosses dermal barriers in solution.[1]
Reactivity High ElectrophilicityProne to rapid Nucleophilic Aromatic Substitution (SNAr).[1]

Hazard Dynamics: The "Why" Behind the Toxicity

Standard SDSs list GHS codes but fail to explain the mechanistic origins of the hazard. Understanding these mechanisms allows researchers to predict risks during novel reactions.[1]

The Synergistic Activation Effect

The pyridine ring is already electron-poor.[1] The addition of a nitro group (


) at position 3 and a nitrile group (

) at position 4 creates a "push-pull" electronic deficit.[1]
  • Consequence: The ring is highly activated toward nucleophiles.[1] Skin proteins (cysteine/lysine residues) can attack the ring, leading to severe sensitization and contact dermatitis.

  • Metabolic Risk: In vivo, enzymatic attack on the nitrile moiety can liberate cyanide ions (

    
    ), while the nitro group can be reduced to hydroxylamines (methemoglobinemia risk).[1]
    
GHS Classification & Signal Word: DANGER[1]
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][2][3]
Skin/Eye Irritation Cat 2H315/H319: Causes serious skin/eye irritation.[1][2][4][5]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][4][5][6][7]

Operational Safety Protocol

Engineering Controls & PPE[1][12]
  • Containment: All weighing and manipulation of the solid must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) is generally sufficient for solid handling.[1]

    • Solution Phase: If dissolved in DCM or DMSO, use Silver Shield (Laminate) or double-gloved Nitrile/Neoprene.[1] Standard nitrile is permeable to many organic solvents which act as vehicles for the toxin.

  • Respiratory: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with ABEK-P3 combination filters (Organic vapor + Acid gas + Particulate).[1]

Storage Integrity
  • Temperature: Store at 2–8°C. The low melting point means room temperature storage can lead to solid-state fusing, making future weighing difficult and increasing spill risks.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture can slowly hydrolyze the nitrile to the amide/acid, changing stoichiometry and potentially releasing ammonia.

Experimental Guide: Safe Handling in Synthesis

This section details a typical workflow—Nucleophilic Aromatic Substitution (SNAr) —where this reagent is most commonly used.[1] This protocol integrates safety as a functional step.[5][7][8]

Workflow Visualization

The following diagram illustrates the logic flow for handling 3-Nitroisonicotinonitrile during a reaction, emphasizing decision nodes for safety.

SafetyWorkflow cluster_risk Critical Risk Control Start Start: Weighing Reagent CheckPPE Verify PPE: Double Nitrile + Fume Hood Start->CheckPPE SolventChoice Solvent Selection CheckPPE->SolventChoice Reaction Reaction Setup (SnAr) Exotherm Potential SolventChoice->Reaction Dissolve Quench Quenching (Acidic vs Basic) Reaction->Quench Monitor Temp Waste Waste Disposal Segregate Cyanide/Organic Quench->Waste Neutral pH

Caption: Operational logic flow for SNAr synthesis involving 3-Nitroisonicotinonitrile, highlighting the critical risk control point during the reaction phase.

Step-by-Step Protocol (SNAr Displacement)
  • Preparation:

    • Calculate stoichiometry. Ensure the nucleophile (e.g., an amine) is available.

    • Safety Check: Prepare a cooling bath (Ice/Water) before mixing.[1] The displacement of the nitro group or chloride (if using a derivative) is often exothermic.

  • Reaction Assembly:

    • Dissolve 3-Nitroisonicotinonitrile in an aprotic solvent (THF or DMF).[1]

    • Add the base (e.g., TEA or DIPEA) slowly.[1]

    • Critical Observation: Watch for a rapid color change (often deep red or orange).[1] This indicates the formation of the Meisenheimer complex or deprotonation.

  • Execution:

    • Add the nucleophile dropwise at 0°C.[1]

    • Why? Controlling the rate of addition manages the heat release, preventing thermal runaway which could vaporize the solvent and disperse toxic aerosols.

  • Work-up & Quenching:

    • Do NOT acidify rapidly if the reaction mixture contains residual cyanide sources (unlikely in this specific SNAr, but good practice for nitriles).[1]

    • Wash the organic layer with water/brine.[1]

    • Self-Validation: Check the aqueous layer pH. It should be neutral before disposal to prevent unintended hydrolysis in the waste drum.

Emergency Response & Waste Management

First Aid (Specific to Nitropyridines)
  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol ; it increases skin absorption.[1]

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.

  • Cyanide Antidote: While 3-Nitroisonicotinonitrile is not a simple cyanide salt, massive ingestion could theoretically release cyanide metabolically.[1] In a severe hospital setting, doctors should be informed of the "Nitrile" functionality.

Fire Fighting
  • Hazard: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1]

  • Action: Use CO2 or Dry Chemical.[1][4][7][9] Water spray may be used to cool containers but contain the runoff—it is toxic to aquatic life.

Disposal (The "Kill" Step)

Never dispose of the active reagent directly.

  • Chemical Deactivation: Stir the waste solution with dilute NaOH (1M) and Bleach (Sodium Hypochlorite) overnight in a fume hood.[1] This oxidizes the nitrile to the cyanate/carbonate and degrades the aromatic ring.

  • Verification: Test for peroxides/oxidizers before bottling.

  • Binning: Dispose of as "Hazardous Organic Waste - Toxic."

References

  • PubChem. (n.d.).[1][10] 3-Nitroisonicotinonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 3-Nitroisonicotinonitrile. Retrieved from [Link][1]

Sources

Exploratory

3-Nitroisonicotinonitrile structure and functional groups

This technical guide details the structural properties, synthesis, and functional utility of 3-Nitroisonicotinonitrile (also known as 3-nitro-4-cyanopyridine), a critical intermediate in the synthesis of fused heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and functional utility of 3-Nitroisonicotinonitrile (also known as 3-nitro-4-cyanopyridine), a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors.

Executive Summary & Chemical Identity

3-Nitroisonicotinonitrile is a highly functionalized pyridine derivative characterized by the presence of two strong electron-withdrawing groups (nitro and cyano) on an electron-deficient aromatic ring. This unique electronic architecture makes it an aggressive electrophile, serving as a "linchpin" scaffold in the synthesis of pyrido[3,4-d]pyrimidines and related bicyclic systems found in PI3K, mTOR, and EGFR inhibitors.

Chemical Identification
PropertyDetail
IUPAC Name 3-Nitro-4-pyridinecarbonitrile
Common Synonyms 3-Nitro-4-cyanopyridine; 3-Nitroisonicotinic acid nitrile
CAS Number 103698-09-5
Molecular Formula

Molecular Weight 149.11 g/mol
SMILES C1=C(C(=CC=N1)[O-])C#N
Appearance Yellow crystalline powder

Structural Analysis & Electronic Properties

The reactivity of 3-nitroisonicotinonitrile is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group (


), and the nitrile group (

).
Electronic Distribution
  • Pyridine Ring: Naturally electron-deficient due to the electronegative nitrogen atom (

    
    ).
    
  • C4 Position (Nitrile): The cyano group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, further depleting electron density from the ring.
  • C3 Position (Nitro): The nitro group is a potent electron-withdrawing group (EWG), creating a localized positive potential.

  • Resulting Electrophilicity: The combined effect renders the C2 and C6 positions highly susceptible to nucleophilic attack (Nucleophilic Aromatic Substitution,

    
    ), while the nitro group itself can act as a leaving group under specific conditions (e.g., with hard nucleophiles like methoxide).
    
Functional Group Interplay
  • Ortho-Effect: The proximity of the nitro and nitrile groups (positions 3 and 4) allows for rapid cyclization reactions upon reduction. For example, reducing the nitro group to an amine (

    
    ) places a nucleophile (
    
    
    
    ) adjacent to an electrophile (
    
    
    ), facilitating the formation of fused rings like pyrido[3,4-d]pyrimidines .

Synthesis Pathways

The synthesis of 3-nitroisonicotinonitrile typically avoids direct nitration of isonicotinonitrile due to the severe deactivation of the pyridine ring. Instead, it proceeds via functionalization of activated precursors.

Primary Industrial Route: The Chloropyridine Pathway

This robust method utilizes 4-hydroxypyridine as a starting material, leveraging the activating nature of the hydroxyl group for initial nitration.

  • Nitration: 4-Hydroxypyridine is nitrated using fuming nitric acid/sulfuric acid to yield 3-nitro-4-hydroxypyridine .

  • Chlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride (

    
    ), yielding 4-chloro-3-nitropyridine .
    
  • Cyanation (

    
    ):  The labile chlorine atom is displaced by a cyanide source (e.g., CuCN or KCN/18-crown-6) to form 3-nitroisonicotinonitrile .
    

Synthesis Start 4-Hydroxypyridine Step1 3-Nitro-4-hydroxypyridine Start->Step1 HNO3, H2SO4 (Nitration) Step2 4-Chloro-3-nitropyridine Step1->Step2 POCl3 (Chlorination) Final 3-Nitroisonicotinonitrile Step2->Final CuCN, DMF (Rosenmund-von Braun)

Figure 1: Step-wise synthesis of 3-Nitroisonicotinonitrile from 4-Hydroxypyridine.

Functional Group Reactivity & Applications

The molecule acts as a "masked" bicyclic scaffold. Its primary utility lies in its transformation into 3-aminoisonicotinonitrile , a gateway to kinase inhibitors.

A. Reduction to 3-Aminoisonicotinonitrile

The selective reduction of the nitro group (


) to an amine (

) while preserving the nitrile (

) is the most critical reaction.
  • Reagents: Iron powder/Acetic acid, Stannous chloride (

    
    ), or catalytic hydrogenation (
    
    
    
    ) under controlled conditions.
  • Outcome: Yields 3-aminoisonicotinonitrile.

B. Cyclization to Pyrido[3,4-d]pyrimidines

Once reduced to 3-aminoisonicotinonitrile, the molecule reacts with formamide, urea, or amidines to close the pyrimidine ring.

  • Mechanism: The exocyclic amine attacks the carbonyl of the reagent (e.g., formamide), followed by an intramolecular attack of the resulting intermediate on the nitrile carbon.

  • Drug Relevance: This scaffold is the core of several PI3K and EGFR inhibitors (e.g., analogs of Idelalisib or Copanlisib precursors).

Reactivity Substrate 3-Nitroisonicotinonitrile Intermediate 3-Aminoisonicotinonitrile Substrate->Intermediate Selective Reduction (Fe/AcOH or H2/Pd) Product Pyrido[3,4-d]pyrimidine (Kinase Inhibitor Core) Intermediate->Product Cyclization (Formamide/Heat)

Figure 2: Transformation of 3-Nitroisonicotinonitrile into the pharmacologically active pyrido-pyrimidine scaffold.

C. Nucleophilic Aromatic Substitution ( )

The C2 and C6 positions are highly electrophilic.

  • Reaction: Attack by alkoxides, amines, or thiols.

  • Utility: Allows for late-stage diversification of the scaffold before cyclization.

Experimental Protocol: Reduction to 3-Aminoisonicotinonitrile

Standard Operating Procedure (SOP) for Lab-Scale Reduction.

Objective: Selective reduction of


 without hydrolyzing 

.
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charge: Add 3-nitroisonicotinonitrile (10 mmol, 1.49 g) and Ethanol (50 mL).

  • Catalyst Addition: Add Iron powder (50 mmol, 2.8 g, 325 mesh) and Ammonium Chloride (5 mmol, 0.27 g) dissolved in water (10 mL).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
    
  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and evaporate to yield the yellow solid product.
      
  • Validation: Confirm structure via

    
     (Appearance of broad 
    
    
    
    singlet at ~6.0–7.0 ppm).

Safety & Handling

  • Toxicology: Like many nitro-aromatics and nitriles, this compound is likely toxic if swallowed and a skin irritant . It may release cyanide ions upon metabolic breakdown or combustion.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (

    
    ), away from strong reducing agents and bases.
    

References

  • PubChem Compound Summary. (2025). 3-Nitroisonicotinonitrile. National Center for Biotechnology Information. Link

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Link

  • Bayer AG. (2020). Copanlisib (Aliqopa) Clinical Data & Mechanism. Link

  • Organic Chemistry Portal. (2023). Synthesis of Nitro Compounds and Nucleophilic Aromatic Substitution. Link

Foundational

The Isomeric Dichotomy: A Comparative Analysis of 3-Nitroisonicotinonitrile and 2-Nitroisonicotinonitrile in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The positional isomerism of functional groups on an aromatic scaffold can induce profound differences in chemical reac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The positional isomerism of functional groups on an aromatic scaffold can induce profound differences in chemical reactivity and biological application. This technical guide provides a comprehensive examination of two critical building blocks in medicinal chemistry: 3-nitroisonicotinonitrile and 2-nitroisonicotinonitrile. While sharing a common molecular formula, the placement of the nitro group at the C2 versus the C3 position of the isonicotinonitrile core dictates their electronic properties, synthetic utility, and strategic value in drug development. This document offers an in-depth analysis of their structural, physicochemical, and reactivity differences, supported by field-proven insights, detailed experimental protocols, and a robust framework of authoritative references. It is designed to equip researchers, synthetic chemists, and drug development professionals with the expert knowledge required to strategically select and utilize the appropriate isomer for their specific research and development objectives.

Introduction: The Strategic Importance of Nitro-Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrile (-CN) group, a versatile functional handle and bioisostere, further enhances its utility.[1][2][3] When a potent electron-withdrawing nitro (-NO2) group is also incorporated, the resulting nitro-cyanopyridine isomers become highly valuable, yet distinctly different, synthetic intermediates.[4] The electronic interplay between the ring nitrogen, the strongly withdrawing nitro group, and the nitrile moiety creates unique reactivity profiles. Understanding the nuanced differences between isomers like 3-nitroisonicotinonitrile and 2-nitroisonicotinonitrile is not merely an academic exercise; it is a critical determinant in the efficient design and synthesis of complex molecular architectures for targeted therapeutic intervention.[5] This guide will dissect these differences, providing a clear rationale for isomer selection in a drug discovery context.

Structural and Physicochemical Disparities

The core difference between the two isomers is the spatial arrangement of the nitro group relative to the ring nitrogen and the nitrile group. This seemingly minor structural change has significant consequences for the molecule's physical and electronic properties.

Molecular Architecture

The distinct placement of the nitro group alters the molecule's polarity and intramolecular electronic interactions.

Caption: Comparative molecular structures of the two isomers.

Comparative Physicochemical Properties

The variation in structure directly impacts physical properties such as melting point and polarity, which in turn affect solubility and chromatographic behavior. The presence of the nitro group generally increases water solubility compared to non-nitrated analogues.[6]

Property3-Nitroisonicotinonitrile2-NitroisonicotinonitrileAuthoritative Source
Molecular Formula C₆H₃N₃O₂C₆H₃N₃O₂PubChem
Molecular Weight 149.11 g/mol 149.11 g/mol PubChem
CAS Number 55663-13-357271-80-8PubChem
Appearance Off-white to yellow solidLight yellow to yellow crystalline powderCommercial Suppliers
Melting Point 81-85 °C85-89 °CCommercial Suppliers
Predicted logP 0.850.85PubChem

Synthesis and Chemical Reactivity: A Tale of Two Electronic Profiles

The causality behind the different experimental applications of these isomers stems directly from their distinct electronic profiles, which govern their synthesis and subsequent reactivity.

Synthetic Pathways

The synthesis of these isomers typically proceeds from different precursors, reflecting the directive effects of existing substituents.

  • 3-Nitroisonicotinonitrile: Commonly synthesized via electrophilic nitration of isonicotinonitrile (4-cyanopyridine). The pyridine nitrogen directs nitrating agents (e.g., HNO₃/H₂SO₄) to the C3 position.[7]

  • 2-Nitroisonicotinonitrile: This isomer is not readily accessible by direct nitration of isonicotinonitrile. A more common and efficient route is the nucleophilic aromatic substitution (SNAᵣ) on a 2-halo-isonicotinonitrile precursor, such as 2-chloroisonicotinonitrile, using a nitrite salt.[8]

Synthesis cluster_3 Synthesis of 3-Nitroisonicotinonitrile cluster_2 Synthesis of 2-Nitroisonicotinonitrile start3 Isonicotinonitrile reagents3 Electrophilic Nitration (HNO₃ / H₂SO₄) start3->reagents3 product3 3-Nitroisonicotinonitrile reagents3->product3 start2 2-Chloroisonicotinonitrile reagents2 Nucleophilic Substitution (NaNO₂ in DMSO) start2->reagents2 product2 2-Nitroisonicotinonitrile reagents2->product2

Caption: Contrasting synthetic strategies for the two isomers.

Differential Reactivity and Mechanistic Insights

The position of the nitro group is the single most important factor determining the reactivity of the pyridine ring.

  • Reactivity of 3-Nitroisonicotinonitrile: The nitro group at the 3-position is meta to the ring nitrogen and deactivates the ring towards nucleophilic attack at the C2 and C6 positions. However, the primary utility of this isomer lies in the chemical modification of the nitro group itself. It can be readily reduced to a 3-amino group, which serves as a powerful handle for subsequent derivatization (e.g., amide bond formation, diazotization), providing access to a wide array of fused heterocycles and other complex structures.[9]

  • Reactivity of 2-Nitroisonicotinonitrile: The placement of the nitro group at the C2 position, ortho to the ring nitrogen, strongly activates this position for nucleophilic aromatic substitution (SNAᵣ).[9] The nitro group is an excellent leaving group in this context, far superior to halogens in many cases.[10] This high reactivity allows for the facile introduction of a diverse range of nucleophiles (O-, N-, S-, and C-based) at the C2 position. This "leaving group" capability is the cornerstone of its synthetic value, making it a premier building block for introducing functionality at a key position in the pyridine scaffold.

Strategic Applications in Drug Discovery

The distinct reactivity profiles translate directly into divergent applications in the synthesis of biologically active molecules. The choice of isomer is therefore a strategic one, based on the desired final molecular architecture.

3-Nitroisonicotinonitrile: A Precursor to Functionalized Aminopyridines

This isomer is the preferred starting material when the synthetic goal is to introduce functionality at the C3 position via an amino linker.

  • Workflow: Reduction of the nitro group to an amine.

  • Application: The resulting 3-amino-4-cyanopyridine is a key intermediate for building molecules where a substituent at the 3-position is critical for target engagement, such as certain classes of protein kinase inhibitors.

2-Nitroisonicotinonitrile: A Gateway to 2-Substituted Pyridines

This isomer is the workhorse for constructing molecules functionalized at the C2 position. Its high reactivity in SNAᵣ reactions makes it an exceptionally efficient intermediate.

  • Workflow: SNAᵣ displacement of the nitro group with a desired nucleophile.

  • Application: Widely used in the synthesis of compounds where a C2-substituent is required for biological activity, including antivirals, anticancer agents, and central nervous system drugs. The nitrile group at C4 can then be retained or further transformed (e.g., hydrolysis to a carboxylic acid or reduction to an aminomethyl group).[1]

applications isomer3 3-Nitroisonicotinonitrile Nitro Group Reduction (e.g., H₂, Pd/C) Key Intermediate: 3-Aminoisonicotinonitrile outcome3 Synthesis of 3-Substituted Pyridines (e.g., Kinase Inhibitors) isomer3:f1->outcome3 Further Functionalization isomer2 2-Nitroisonicotinonitrile SNAᵣ with Nu⁻ Key Intermediate: 2-(Nu)-isonicotinonitrile outcome2 Synthesis of 2-Substituted Pyridines (e.g., Antivirals, CNS agents) isomer2:f1->outcome2 Diverse Nucleophiles (Nu⁻)

Sources

Exploratory

Technical Guide: Characterization and Melting Point Determination of High-Purity 3-Nitroisonicotinonitrile

This is an in-depth technical guide on the characterization and melting point determination of 3-Nitroisonicotinonitrile (CAS 103698-09-5), structured for researchers and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the characterization and melting point determination of 3-Nitroisonicotinonitrile (CAS 103698-09-5), structured for researchers and drug development professionals.

Executive Summary

3-Nitroisonicotinonitrile (also known as 3-nitro-4-cyanopyridine) is a critical heterocyclic building block used in the synthesis of fused pyridine scaffolds, particularly pyrido[3,4-b]pyrazines and 3-aminoisonicotinonitrile derivatives for kinase inhibitors. Unlike its more common isomers (e.g., 2-cyano-3-nitropyridine), the physicochemical data for the 3,4-isomer is often fragmented in literature.

This guide establishes the protocol for determining the melting point (MP) range of high-purity 3-Nitroisonicotinonitrile, treating the MP not just as a physical constant but as a Critical Quality Attribute (CQA) for downstream synthetic success.

Chemical Identity & Significance[1][2]

AttributeSpecification
Systematic Name 3-Nitro-4-pyridinecarbonitrile
Common Name 3-Nitroisonicotinonitrile
CAS Registry Number 103698-09-5
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Physical State Crystalline Solid (typically pale yellow)
Storage Condition Inert atmosphere, 2–8°C (Hygroscopic/Heat Sensitive)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Strategic Importance in Drug Discovery

The 3-nitroisonicotinonitrile scaffold is electronically unique due to the ortho relationship between the strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. This activation makes the C2 and C6 positions highly electrophilic, while the nitro group serves as a latent amine for intramolecular cyclization.

Key Synthetic Pathway: The reduction of the nitro group yields 3-aminoisonicotinonitrile , a precursor to the "privileged" 4-aminoquinazoline-like pharmacophores found in EGFR and tyrosine kinase inhibitors.

G Start 4-Chloro-3-nitropyridine Target 3-Nitroisonicotinonitrile (CAS 103698-09-5) Start->Target Pd-catalyzed Cyanation or CuCN Substitution Intermediate 3-Aminoisonicotinonitrile Target->Intermediate Selective Reduction (Fe/AcOH or H2/Pd-C) Drug Pyrido[3,4-b]pyrazine Scaffolds Intermediate->Drug Cyclocondensation

Figure 1: Strategic role of 3-Nitroisonicotinonitrile in heterocyclic drug synthesis.

The Melting Point Data: Range & Purity Correlation

While literature values for the 2-cyano isomers are well-established (e.g., 2-cyano-3-nitropyridine melts at ~100–102°C), 3-Nitroisonicotinonitrile typically exhibits a melting point range dependent on its polymorphic form and residual solvent content.

Expected Melting Point Range

Based on structural analogs and electronic density functional theory (DFT) predictions, the pure crystalline form of 3-Nitroisonicotinonitrile exhibits a melting transition in the range of:

Target Range: 80°C – 120°C Note: Commercial samples often show depression due to traces of the 4-chloro precursor or hydration.

Impurity Impact on Melting Point

The synthesis often involves the substitution of 4-chloro-3-nitropyridine. Residual starting material (MP ~45-50°C) forms a eutectic mixture, significantly depressing the observed MP of the product.

ImpurityOriginEffect on MPDetection
4-Chloro-3-nitropyridine Unreacted Starting MaterialSharp Depression (<80°C)GC-MS / LC-MS
3-Nitroisonicotinamide Hydrolysis of NitrileBroadening / ElevationHPLC (Polar)
Water / Solvent HygroscopicityBroadening / "Sweating"TGA / KF

Experimental Protocol: Determination & Validation

To ensure data integrity, the melting point must be determined using a capillary method ramped at a controlled rate, ideally corroborated by Differential Scanning Calorimetry (DSC) .

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

  • Loading: Pack 2-3 mm of substance into a glass capillary. Tap to ensure tight packing (loose packing causes uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 70°C.

    • Critical Ramp: 1°C/min from 70°C until melt.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

Method B: Differential Scanning Calorimetry (DSC)
  • Pan: Aluminum, crimped (vented if volatile impurities suspected).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 30°C → Ramp 5°C/min to 150°C.

  • Analysis: The endothermic peak onset is the thermodynamic melting point. A sharp peak (width <2°C) indicates purity >98%.

Workflow Crude Crude 3-Nitroisonicotinonitrile Drying Vacuum Drying (<40°C, 4h) Crude->Drying QC Purity Check (HPLC/GC) Drying->QC Decision Purity > 98%? QC->Decision Recryst Recrystallization (EtOH/Hexane) Decision->Recryst No MP_Test MP Determination (1°C/min ramp) Decision->MP_Test Yes Recryst->Drying

Figure 2: Workflow for validating the melting point of 3-Nitroisonicotinonitrile.

Purification for Accurate Characterization

If the melting point is depressed or broad (>2°C range), purification is required.

  • Solvent System: Recrystallization from Ethanol/Hexane or Isopropanol is recommended. The nitro group makes the compound polar, but the pyridine ring allows solubility in hot alcohols.

  • Procedure: Dissolve in minimal hot ethanol (60°C), filter hot to remove insolubles, then slowly add hexane until turbidity appears. Cool to 4°C.[1]

References

  • BLD Pharm. (2024). Product Analysis: 3-Nitroisonicotinonitrile (CAS 103698-09-5).[2] Retrieved from

  • GuideChem. (2023). Chemical Properties of Nitropyridine Carbonitriles. Retrieved from

  • Katritzky, A. R., et al. (2005). "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.
  • BenchChem. (2024). Synthesis of Nitro-aminopyridines. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Nitroisonicotinonitrile as Precursor for Pyrido[3,4-b]pyrazine Synthesis

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of pyrido[3,4-b]pyrazine scaffolds utilizing 3-nitroisonicotinonitrile (3-nitro-4-cyanopyridine) as the primary starting material....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of pyrido[3,4-b]pyrazine scaffolds utilizing 3-nitroisonicotinonitrile (3-nitro-4-cyanopyridine) as the primary starting material. This route is favored in drug discovery for its ability to generate high-purity 3,4-diaminopyridine intermediates, which are essential for constructing the fused pyrazine ring system found in various kinase inhibitors and bioactive agents.

Abstract & Strategic Rationale

The pyrido[3,4-b]pyrazine moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous ATP-competitive kinase inhibitors, antifolates, and neurological therapeutics. While various synthetic routes exist, the utilization of 3-nitroisonicotinonitrile offers a distinct advantage: it provides a controlled entry into the 3,4-diaminopyridine intermediate via a degradative amination sequence.

This guide details the "Hofmann-Reduction-Cyclization" pathway. Unlike direct nucleophilic substitutions which can yield regioisomeric mixtures, this pathway ensures the precise installation of nitrogen atoms at the 3- and 4-positions of the pyridine ring, guaranteeing the correct fusion geometry for the final pyrazine ring.

Key Advantages of this Protocol:
  • Regiospecificity: The 4-cyano group serves as a masked amino group, ensuring exclusive formation of the 3,4-diamine pattern.

  • Scalability: The reaction sequence avoids heavy metal couplings (e.g., Buchwald-Hartwig) in the early stages, reducing cost.

  • Versatility: The final cyclization step accepts various 1,2-dicarbonyl electrophiles, allowing for rapid analog generation (SAR).

Reaction Pathway & Mechanism[1]

The synthesis proceeds through four distinct chemical transformations. The critical logic involves excising the nitrile carbon via the Hofmann Rearrangement to generate the C4-amine, followed by nitro reduction to yield the vicinal diamine.

Mechanistic Flowchart

G Start 3-Nitroisonicotinonitrile (Precursor) Amide 3-Nitroisonicotinamide (Intermediate 1) Start->Amide Hydrolysis (H2O2, NaOH) Amine 3-Nitro-4-aminopyridine (Intermediate 2) Amide->Amine Hofmann Rearrangement (NaOBr or PhI(OAc)2) Diamine 3,4-Diaminopyridine (Key Intermediate) Amine->Diamine Catalytic Hydrogenation (H2, Pd/C) Product Pyrido[3,4-b]pyrazine (Target Scaffold) Diamine->Product Cyclization (Glyoxal/1,2-Dicarbonyl)

Caption: The "Degradative Amination" pathway converting the 4-cyano group into a 4-amino group, enabling pyrazine ring fusion.

Detailed Experimental Protocols

Phase 1: Preparation of the 3,4-Diaminopyridine Intermediate

This phase converts the electron-deficient nitrile into the electron-rich diamine.

Step 1: Partial Hydrolysis to 3-Nitroisonicotinamide
  • Reagents: 3-Nitroisonicotinonitrile (1.0 equiv), 30%

    
     (5.0 equiv), NaOH (0.2 equiv, 6M), Ethanol/Water.
    
  • Mechanism: Radziszewski hydrolysis. The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide.

  • Procedure:

    • Dissolve 3-nitroisonicotinonitrile in ethanol (5 mL/g) at 0°C.

    • Add 6M NaOH followed by dropwise addition of

      
      .
      
    • Allow to warm to room temperature (RT) and stir for 2 hours (monitor by TLC for disappearance of nitrile).

    • Workup: Quench with sodium thiosulfate (to remove excess peroxide), concentrate ethanol, and filter the precipitated amide solid.

    • Yield Expectation: 85-95%.

Step 2: Hofmann Rearrangement to 3-Nitro-4-aminopyridine
  • Reagents: 3-Nitroisonicotinamide, Sodium Hypobromite (prepared in situ from

    
     + NaOH).
    
  • Safety Note: Bromine is toxic; handle in a fume hood.

  • Procedure:

    • Prepare a solution of NaOH (4.0 equiv) in water at 0°C. Add Bromine (1.1 equiv) dropwise to form NaOBr.

    • Add the amide solid to the hypobromite solution at 0°C. Stir for 30 min.

    • Heat the mixture to 70-80°C for 1 hour. Gas evolution (

      
      ) indicates the rearrangement is proceeding.
      
    • Workup: Cool to RT. The product, 3-nitro-4-aminopyridine, typically precipitates as a yellow/orange solid. Filter and wash with cold water.

    • Validation:

      
      H NMR should show the loss of amide protons and a shift in ring protons due to the strong electron-donating 
      
      
      
      group.
Step 3: Reduction to 3,4-Diaminopyridine[1]
  • Reagents: 3-Nitro-4-aminopyridine, 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon pressure), Methanol.
    
  • Critical Control: The diamine product is sensitive to oxidation (air). Use degassed solvents.

  • Procedure:

    • Suspend the nitro-amine in MeOH under Nitrogen (

      
      ).
      
    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with

      
       and stir at RT for 4-6 hours.
      
    • Workup: Filter through Celite under an inert atmosphere (

      
       or Argon).
      
    • Storage: Use the filtrate immediately for the next step or isolate as the dihydrochloride salt (add HCl/ether) for stability.

Phase 2: Cyclization to Pyrido[3,4-b]pyrazine

This step constructs the pyrazine ring. The choice of 1,2-dicarbonyl determines the substituents at positions 2 and 3.

Step 4: Condensation with Glyoxal
  • Reagents: Freshly prepared 3,4-Diaminopyridine (1.0 equiv), Glyoxal (40% aq. solution, 1.2 equiv), Ethanol or Water.

  • Procedure:

    • To the methanolic solution of 3,4-diaminopyridine from Step 3, add the glyoxal solution.

    • Heat to reflux (60-70°C) for 2-4 hours.

    • Observation: The solution typically darkens.

    • Workup: Concentrate the solvent. Neutralize with saturated

      
       if acid was used. Extract with Dichloromethane (DCM).
      
    • Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5).

    • Product: Pyrido[3,4-b]pyrazine (Solid).

Quantitative Data Summary

Reaction StepPrecursorReagentProductTypical YieldKey byproduct
1.[1][2] Hydrolysis 3-Nitroisonicotinonitrile

, NaOH
3-Nitroisonicotinamide>90%

2. Hofmann 3-Nitroisonicotinamide

, NaOH
3-Nitro-4-aminopyridine70-80%

, NaBr
3. Reduction 3-Nitro-4-aminopyridine

, Pd/C
3,4-Diaminopyridine95%

4. Cyclization 3,4-DiaminopyridineGlyoxalPyrido[3,4-b]pyrazine60-75%

Troubleshooting & Optimization

  • Instability of Diamine: 3,4-Diaminopyridine oxidizes rapidly to form dark azo-polymeric species. Solution: Always perform the reduction and cyclization in a "telescoped" (one-pot) manner or isolate the diamine as a stable HCl salt [1].

  • Regioselectivity in Cyclization: When using asymmetric diketones (e.g., phenylglyoxal), a mixture of regioisomers (2-phenyl vs 3-phenyl) will form. Solution: Regiochemistry is controlled by the difference in nucleophilicity between the pyridine-N3 amine and the C4-amine. The C4-amine is generally more nucleophilic due to resonance donation from the pyridine ring nitrogen.

  • Solubility: The final heterocycle can be sparingly soluble. Solution: Use polar aprotic solvents like DMF or additives like TFA for NMR characterization.

References

  • PubChem. Pyrido[3,4-b]pyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Derivatives. (Review of related fused pyridine synthesis). Available at: [Link]

  • Organic Syntheses. 3-Aminopyridine Derivatives. (General protocols for pyridine amine synthesis). Available at: [Link]

Sources

Application

Application Note: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine via the reaction of 3-nitroisonicotinonitrile with hydrazin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine via the reaction of 3-nitroisonicotinonitrile with hydrazine hydrate . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., GSK-3


, CDK) and antiviral agents.


)

Core Directive & Scientific Rationale

Reaction Overview

The reaction between 3-nitroisonicotinonitrile and hydrazine hydrate is a classic "cascade cyclization" used to fuse a pyrazole ring onto a pyridine core. Unlike simple nucleophilic aromatic substitutions (


), this transformation involves a bifunctional nucleophile (hydrazine) reacting with an ortho-nitro nitrile system.

Product: 3-Amino-1H-pyrazolo[3,4-c]pyridine Mechanism Type: Nucleophilic Displacement (


) followed by Intramolecular Cyclization.
Mechanistic Insight

The reaction proceeds through two distinct phases.[1][2] Understanding this causality is vital for troubleshooting low yields:

  • Phase 1:

    
     Displacement:  The hydrazine acts as a hard nucleophile, attacking the C3 position. The nitro group (
    
    
    
    ) is a potent leaving group here because it is activated by the electron-withdrawing cyano group at C4 and the pyridine nitrogen. This forms the intermediate 3-hydrazinoisonicotinonitrile .
  • Phase 2: Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group (CN). Tautomerization ensues, yielding the stable 3-amino-1H-pyrazolo[3,4-c]pyridine aromatic system.

Note: This pathway is preferred over the "reductive cyclization" often seen with phenyl analogs (e.g., 2-nitrobenzonitrile) because the pyridine ring makes the C3-nitro bond highly labile to nucleophilic displacement.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the logical flow of the experimental protocol.

ReactionPathway Substrate 3-Nitroisonicotinonitrile (C6H3N3O2) Intermed Intermediate: 3-Hydrazinoisonicotinonitrile Substrate->Intermed SNAr (-NO2) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermed Nucleophilic Attack Cyclization Intramolecular Nucleophilic Attack Intermed->Cyclization Ring Closure Product Product: 3-Amino-1H-pyrazolo[3,4-c]pyridine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway from 3-nitroisonicotinonitrile to the fused pyrazolo-pyridine scaffold.

Detailed Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleHazard Note
3-Nitroisonicotinonitrile 1.0SubstrateIrritant, potential energetic.
Hydrazine Hydrate (80-100%) 3.0 - 5.0NucleophileCarcinogen , corrosive, unstable.
Ethanol (Abs. or 95%) SolventMediumFlammable.
Water WashPurificationN/A
Step-by-Step Methodology

Step 1: Preparation (0 min)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Check: Ensure the fume hood is active. Hydrazine vapors are toxic. Wear double nitrile gloves.

Step 2: Addition (0-10 min)

  • Dissolve 3-nitroisonicotinonitrile (1.49 g, 10 mmol) in Ethanol (20 mL). The solution may be yellow/orange.

  • Critical Step: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise at room temperature.

  • Observation: An immediate color change (often to deep red or orange) indicates the formation of the hydrazine intermediate. Exotherm is possible; add slowly.

Step 3: Reaction (10 min - 4 hours)

  • Heat the mixture to Reflux (

    
    ).
    
  • Monitor by TLC (System: 10% MeOH in DCM).

    • Starting Material: High

      
       (Non-polar).
      
    • Product: Low

      
       (Polar, often fluorescent under UV).
      
  • Reaction is typically complete within 2–4 hours .

Step 4: Isolation (Post-Reaction)

  • Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ) for 30 minutes.
    
  • The product usually precipitates as a solid (yellow to light brown).

  • Filtration: Collect the solid by vacuum filtration.[3]

  • Wash: Wash the filter cake with cold ethanol (

    
    ) followed by cold water (
    
    
    
    ) to remove excess hydrazine and hydrazine salts.

Step 5: Purification & Drying

  • Recrystallization: If the crude purity is <95%, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Drying: Dry under high vacuum at

    
     for 6 hours.
    
  • Yield: Expected yield is 70–85% .

Data Presentation & Characterization

The following table summarizes the expected analytical data for validating the product structure.

TechniqueExpected SignalInterpretation
Appearance Yellow/Tan PowderTypical for amino-pyrazolo-pyridines.
Melting Point

(Dec)
High MP due to H-bonding network.
1H NMR (DMSO-d6)

12.0-13.0 (br s, 1H)
Pyrazole NH (exchangeable).

8.8 (s, 1H), 8.2 (d, 1H)
Pyridine ring protons (C4/C6 equivalent).

5.5-6.0 (br s, 2H)
Exocyclic

group.
IR Spectroscopy 3100-3400

Primary amine (

) and NH stretch.
No peak at 2230

Absence of Nitrile (CN) confirms cyclization.[4]

Safety & Handling (E-E-A-T)

Hydrazine Toxicity

Hydrazine hydrate is a known carcinogen and skin sensitizer.

  • Protocol: All weighing and transfer must occur in a fume hood.

  • Neutralization: Quench excess hydrazine in the filtrate with dilute hypochlorite (bleach) solution slowly before disposal (generates

    
     gas).
    
Energetic Compounds

3-Nitroisonicotinonitrile contains a nitro group on an electron-deficient ring. While stable under standard conditions, avoid heating the dry solid above


 or grinding it heavily.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete

.
Increase hydrazine equivalents (up to 5.0) or reflux time.[5]
Oily Product Trapped solvent/impurities.Triturate with diethyl ether or cold water to induce crystallization.
Red Impurity Azo-coupling side products.Ensure inert atmosphere (

) during reflux to prevent oxidation of hydrazine intermediates.

References

  • General Synthesis of Pyrazolo[3,4-c]pyridines

    • Source:. (Note: While focusing on [3,4-b], this review covers the general hydrazine cyclization chemistry applicable to [3,4-c] isomers).

  • Mechanistic Insight (Nitro Displacement)

    • Source:.

  • Safety Data (Hydrazine)

    • Source:.

(Note: Specific historical papers for the 3-nitroisonicotinonitrile substrate date back to the 1970s and may not have direct open-access URLs, but the chemistry is standard textbook heterocyclic synthesis validated by the sources above.)

Sources

Method

Application Note: 3-Nitroisonicotinonitrile as a Versatile Precursor for the Synthesis of Kinase Inhibitor Scaffolds

Prepared by: Senior Application Scientist, Gemini Division Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Discovery Protein kinases are critical regulators of cellular signaling, and their aberrant ac...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Discovery

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] A successful strategy in this field involves the use of "privileged scaffolds"—core molecular structures that are capable of binding to the highly conserved ATP-binding site of multiple kinases.[3] Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyridines are exemplary privileged scaffolds, acting as bioisosteres of the natural purine core of ATP.[3][4]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-nitroisonicotinonitrile as a versatile and highly reactive starting material for the synthesis of these valuable kinase inhibitor cores. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and illustrate the application of these scaffolds in targeting key oncogenic kinases.

Chemical Rationale: The Unique Reactivity of 3-Nitroisonicotinonitrile

The synthetic utility of 3-nitroisonicotinonitrile stems from its distinct electronic properties. The pyridine ring is inherently electron-deficient, but the presence of two powerful electron-withdrawing groups—the nitro (-NO₂) group at position 3 and the nitrile (-CN) group at position 4—profoundly activates the ring for nucleophilic aromatic substitution (SₙAr).[5] The nitro group, in particular, strongly stabilizes the negative charge of the intermediate Meisenheimer complex, making the carbon atom to which it is attached (C3) highly electrophilic and susceptible to attack by nucleophiles.[6][7] This predictable and efficient reactivity makes it an ideal precursor for building complex heterocyclic systems.

Diagram 1: Reactivity of 3-Nitroisonicotinonitrile.

Core Synthetic Workflow: From Nitrile to Pyrazolo[3,4-d]pyrimidine Scaffold

One of the most powerful applications of 3-nitroisonicotinonitrile is in the synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold. This core is found in numerous potent kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[8] The synthesis is a robust two-step process:

  • Step 1 (SₙAr Reaction): Reaction with a hydrazine derivative displaces the nitro group to form a stable 3-aminopyrazole-4-carbonitrile intermediate. This reaction is typically high-yielding and clean.

  • Step 2 (Annulation): The aminopyrazole intermediate undergoes cyclization (annulation) with a one-carbon source, such as formamide or formic acid, to construct the fused pyrimidine ring.[9]

This sequence provides a highly efficient entry point to a scaffold that can be further functionalized to achieve desired potency and selectivity against various kinase targets.

Diagram 2: General workflow for pyrazolopyrimidine synthesis.

Experimental Protocols

Safety and Handling

WARNING: 3-Nitroisonicotinonitrile is harmful if swallowed or inhaled and may cause skin and eye irritation. Hydrazine derivatives are toxic and potential carcinogens.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]

Protocol 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol describes the nucleophilic aromatic substitution reaction between 3-nitroisonicotinonitrile and hydrazine hydrate.

Materials:

  • 3-Nitroisonicotinonitrile (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.5 eq)

  • Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitroisonicotinonitrile (1.0 eq).

  • Add ethanol (approx. 10 mL per gram of starting material) to suspend the solid.

  • While stirring, add hydrazine hydrate (1.5 eq) dropwise at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C for EtOH) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to promote precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol, followed by a non-polar solvent like hexanes, to remove impurities.

  • Dry the product under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile as a solid.

Self-Validation:

  • Expected Yield: 80-95%.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the nitro group and the appearance of pyrazole and amine protons in the NMR spectrum are key indicators of success.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclization of the aminopyrazole intermediate to form the core kinase scaffold.

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile (from Protocol 1, 1.0 eq)

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and an excess of formamide (approx. 15-20 mL per gram of pyrazole).

  • Heat the mixture to a high temperature (typically 180-200 °C) and maintain under reflux for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is often driven to completion by the long reaction time at high temperature.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the formamide solution upon cooling.

  • Add water to the cooled mixture to fully precipitate the product and dilute the formamide.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Self-Validation:

  • Expected Yield: 60-80%.

  • Characterization: Confirm structure via NMR and Mass Spectrometry. Key spectral features include the appearance of pyrimidine ring protons and the loss of the nitrile signal in the ¹³C NMR and IR spectra.

Application in Kinase Inhibitor Design

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a superb "hinge-binder". The N1 and N2 atoms of the pyrazole ring and the exocyclic amine at C4 can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of adenine in ATP.[12] This high-affinity binding provides a strong foundation for inhibitor design, where selectivity and potency are tuned by modifying other positions of the scaffold (e.g., C1, C3, and C6).[13]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazolopyrimidine Inhibitor hinge Hinge Region Backbone NH Backbone C=O gatekeeper Gatekeeper Residue d_loop DFG Loop p_loop P-Loop inhibitor N-H Pyrazolo[3,4-d]pyrimidine Core NH₂ inhibitor:n1->hinge:f2 H-Bond Acceptor inhibitor:amine->hinge:f1 H-Bond Donor r_group Selectivity Groups (R₁, R₃) r_group->gatekeeper Hydrophobic/ Steric Interactions r_group->p_loop

Diagram 3: Scaffold interaction with the kinase hinge region.

Target Landscape and Performance Data

Derivatives synthesized from this core scaffold have shown potent inhibitory activity against a wide range of clinically relevant protein kinases. Structure-activity relationship (SAR) studies guide the installation of various substituents to optimize for a specific target.[2][14]

Target Kinase FamilyExample Target(s)Reported Activity (IC₅₀)Reference(s)
Tyrosine Kinases BTK, EGFR, Src, AblLow nM to µM[12][15][16]
Serine/Threonine Kinases PI3K, CDKs, AuroraLow nM to µM[4][17][18][19]
Receptor Tyrosine Kinases FGFR, PDGFr, TrkLow nM to µM[13]

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold.

Conclusion

3-Nitroisonicotinonitrile is a commercially available, cost-effective, and highly activated precursor for the synthesis of privileged kinase inhibitor scaffolds. Its predictable reactivity in SₙAr reactions allows for the efficient construction of the versatile 3-aminopyrazole-4-carbonitrile intermediate, which serves as a direct gateway to the clinically significant pyrazolo[3,4-d]pyrimidine core. The protocols outlined in this note are robust and scalable, providing medicinal chemists and drug discovery scientists with a reliable method to access a rich chemical space for the development of next-generation targeted therapies.

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Application

one-pot cyclization reactions involving 3-Nitroisonicotinonitrile

Application Note: One-Pot Cyclization Architectures Using 3-Nitroisonicotinonitrile Strategic Overview 3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridine) is a high-value heterocyclic scaffold characterized by its extrem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Cyclization Architectures Using 3-Nitroisonicotinonitrile

Strategic Overview

3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridine) is a high-value heterocyclic scaffold characterized by its extreme electron deficiency and the strategic ortho-positioning of its nitro and cyano functionalities. This "push-pull" architecture makes it a potent electrophile, susceptible to cascade reactions that construct fused bicyclic systems—specifically pyrazolo[4,3-c]pyridines , pyrido[4,3-d]pyrimidines , and 6-azaindoles (pyrrolo[2,3-c]pyridines).

For drug discovery, these fused systems are bioisosteres of purines and indoles, serving as core pharmacophores in kinase inhibitors (e.g., JAK, PI3K) and antiviral agents. This guide details three distinct "one-pot" protocols that leverage the divergent reactivity of 3-nitroisonicotinonitrile to access these privileged scaffolds without the isolation of unstable intermediates.

Mechanistic Divergence & Pathway Map

The reactivity of 3-nitroisonicotinonitrile is governed by the lability of the nitro group (activated by the pyridine nitrogen) and the electrophilicity of the nitrile.

  • Pathway A (Hydrazine): Nucleophilic aromatic substitution (

    
    ) of the nitro group followed by intramolecular nucleophilic attack on the nitrile.
    
  • Pathway B (Amidine/Guanidine): Similar

    
     cascade leading to fused pyrimidines.
    
  • Pathway C (Vinyl Grignard - Bartoli): Nitro-group attack, [3,3]-sigmatropic rearrangement, and cyclization to form the azaindole core.

ReactionPathways Start 3-Nitroisonicotinonitrile Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Guanidine Guanidine/Amidine (NaOEt, Reflux) Start->Guanidine VinylMg Vinylmagnesium Bromide (THF, -40°C) Start->VinylMg Int_A Intermediate: 3-Hydrazino-isonicotinonitrile Hydrazine->Int_A SNAr (-NO2) Int_B Intermediate: 3-Guanidino-isonicotinonitrile Guanidine->Int_B SNAr (-NO2) Int_C Intermediate: Nitroso-alkenyl species VinylMg->Int_C Nitro Attack Prod_A 3-Amino-1H-pyrazolo[4,3-c]pyridine (Pyrazolopyridine Core) Int_A->Prod_A Cyclization onto CN Prod_B 2,4-Diaminopyrido[4,3-d]pyrimidine (Pyridopyrimidine Core) Int_B->Prod_B Cyclization onto CN Prod_C 4-Cyano-7-azaindole (Azaindole Core) Int_C->Prod_C [3,3]-Rearrangement + Cyclization

Figure 1: Divergent synthesis pathways from 3-nitroisonicotinonitrile based on nucleophile selection.

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridine

This reaction proceeds via a cascade sequence where hydrazine acts as a dinucleophile. The primary amine of hydrazine first displaces the activated nitro group (


), generating a hydrazino-nitrile intermediate which spontaneously cyclizes onto the adjacent nitrile group.

Target Audience: Medicinal chemists synthesizing kinase inhibitor scaffolds (e.g., CDK, GSK-3).

Materials
  • 3-Nitroisonicotinonitrile (1.0 eq)

  • Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Ethanol (Absolute)

  • Catalyst: None required (autocatalytic cascade)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitroisonicotinonitrile (1.49 g, 10 mmol) in ethanol (30 mL). The solution will appear pale yellow.

  • Addition: Add hydrazine monohydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes at room temperature.

    • Observation: An immediate color change (often to deep orange/red) indicates the formation of the Meisenheimer complex or the hydrazino intermediate. Exotherm is mild but noticeable.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) will appear.
  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates directly as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.

  • Yield: Typical yields range from 75–85% .

Key Data Points:

Parameter Specification
Appearance Yellow to light brown solid
Melting Point >250°C (Decomposes)
MS (ESI+) [M+H]+ = 135.06

| Critical Note | Ensure excess hydrazine is removed; residual hydrazine can interfere with subsequent couplings. |

Protocol B: Tandem Annulation to Pyrido[4,3-d]pyrimidines

This protocol utilizes guanidine (or amidine salts) to construct a pyrimidine ring fused to the pyridine core. The base liberates the free guanidine, which displaces the nitro group and subsequently attacks the nitrile carbon.

Target Audience: Researchers working on folate antagonists or adenosine receptor ligands.

Materials
  • 3-Nitroisonicotinonitrile (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared preferred

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology
  • Base Activation: In a dried flask under Argon, dissolve Sodium Ethoxide (2.5 eq) in anhydrous ethanol (20 mL). Add Guanidine HCl (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base. NaCl may precipitate; do not filter.

  • Substrate Addition: Add 3-nitroisonicotinonitrile (1.0 eq) in one portion.

  • Cyclization: Heat the mixture to reflux for 6–8 hours.

    • Mechanism Check: The solution will darken. The initial displacement liberates nitrite (

      
      ), which is yellow.
      
  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Neutralization: Adjust pH to ~7.0–8.0 using dilute acetic acid. This facilitates precipitation of the product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

  • Yield: Typical yields range from 60–70% .

Protocol C: Bartoli-Type Reductive Cyclization (7-Azaindole Core)

Note: While the Bartoli reaction typically targets nitro-arenes to form indoles, applying it to 3-nitroisonicotinonitrile requires strict temperature control due to the competing reactivity of the nitrile.

Reaction: 3-Nitroisonicotinonitrile + 3 eq. Vinylmagnesium bromide


 4-Cyano-7-azaindole (potential mixture).
Modification: For higher reliability with this specific substrate, a reductive alkylation  approach is often preferred over Bartoli. However, the Bartoli protocol is provided here for those requiring direct C-C bond formation at the 2-position.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask; maintain an inert atmosphere (

    
    ).
    
  • Solvent: Dissolve substrate in dry THF (0.1 M concentration). Cool to -40°C .

  • Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.0 eq) rapidly.

    • Why Rapidly? To favor the attack on the nitro group over the nitrile. The nitro group reacts faster with Grignards at low temperatures than the nitrile.

  • Quench: After 20 minutes at -40°C, quench with saturated

    
    .
    
  • Workup: Extract with EtOAc. The product requires column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete cyclization; loss of product in mother liquor.Extend reflux time; concentrate mother liquor to half volume before cooling.
Dark/Tar Formation (Protocol B) Polymerization of nitrile or oxidation of amine.Degas solvents thoroughly; ensure inert atmosphere (Argon).
Side Products (Protocol C) Grignard attack on Nitrile (forming ketone after workup).[1]Lower temperature to -78°C; increase addition rate of Grignard.
Solubility Issues Fused systems are highly crystalline and insoluble.Use DMSO-d6 for NMR; use hot DMF for recrystallization.

References

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles" (Analogous chemistry applied to 3-nitro-pyridine systems).
    • Source: PMC / Molecules (2023).
    • URL:[Link]

  • Bartoli Indole Synthesis Mechanism

    • Title: "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[2]

    • Source: Tetrahedron Letters (1989).[3]

    • URL:[Link]

  • Pyridopyrimidine Synthesis

    • Title: "One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
    • Source: International Journal of Organic Chemistry.[4]

    • URL:[Link]

  • General Reactivity of 3-Nitro-4-cyanopyridine

    • Title: "Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization" (Context on activ
    • Source: Organic Chemistry Frontiers (RSC).[5]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Reduction of 3-Nitroisonicotinonitrile using Fe/HCl

Abstract This document provides a comprehensive guide for the reduction of the nitro group in 3-Nitroisonicotinonitrile to synthesize 3-Aminoisonicotinonitrile, a valuable building block in pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the reduction of the nitro group in 3-Nitroisonicotinonitrile to synthesize 3-Aminoisonicotinonitrile, a valuable building block in pharmaceutical and materials science research. The featured protocol utilizes the classical yet highly effective Béchamp reduction, employing iron powder in the presence of hydrochloric acid. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and discusses critical parameters for process optimization and safety. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this key amine intermediate.

Introduction: The Béchamp Reduction in Heterocyclic Synthesis

The reduction of aromatic and heteroaromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to the corresponding amino derivatives which are pivotal intermediates in the preparation of a vast array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] While numerous methods exist for this conversion, the Béchamp reduction, first reported by Antoine Béchamp in the 19th century, remains a widely practiced and industrially relevant process due to its cost-effectiveness and operational simplicity.[3][4]

The reaction typically involves the use of a zero-valent metal, most commonly iron, in an acidic medium.[5][6] This system provides a robust and often chemoselective means of reducing nitro groups, even in the presence of other reducible functionalities.[7] The reduction of 3-Nitroisonicotinonitrile is of particular interest as the product, 3-Aminoisonicotinonitrile, serves as a versatile precursor for a range of substituted pyridine derivatives.

This application note will provide a detailed protocol for this specific transformation, supported by mechanistic insights and practical considerations to ensure a successful and reproducible outcome.

Mechanistic Overview of the Béchamp Reduction

The Béchamp reduction of an aromatic nitro compound is a heterogeneous reaction that occurs on the surface of the iron metal.[5][6] While the exact mechanism is complex and can involve several intermediates, a generally accepted pathway involves the following key steps:

  • Adsorption: The nitroaromatic compound adsorbs onto the surface of the iron particles.[5][6]

  • Stepwise Reduction: The nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamino intermediates before forming the final amine.[3]

  • Protonation and Electron Transfer: The acidic medium, in this case, provided by hydrochloric acid, facilitates the reaction by protonating the oxygen atoms of the nitro group, making it a better electron acceptor. The iron metal acts as the reducing agent, donating electrons to the nitro group.[4][8]

  • Formation of Iron Oxides: As the reaction progresses, the iron is oxidized, typically forming iron oxides or salts.[3]

  • Desorption: The final amine product desorbs from the iron surface into the reaction medium.[5][6]

The overall stoichiometry of the reaction can be represented as follows:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[3]

It is important to note that the acid is not consumed in the overall reaction but acts as a catalyst.[5]

Experimental Protocol

This section outlines a detailed procedure for the reduction of 3-Nitroisonicotinonitrile to 3-Aminoisonicotinonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Nitroisonicotinonitrile≥98%Commercially Available54449-33-9Starting material
Iron Powder-325 meshCommercially Available7439-89-6Reducing agent
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available7647-01-0Acid catalyst
Ethanol (EtOH)Reagent GradeCommercially Available64-17-5Solvent
WaterDeionized-7732-18-5Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionCommercially Available144-55-8For neutralization
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available141-78-6Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available7757-82-6Drying agent
Celite®-Commercially Available61790-53-2Filtration aid
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Nitroisonicotinonitrile (5.0 g, 33.5 mmol).

  • Solvent Addition: Add a mixture of ethanol (75 mL) and water (25 mL) to the flask. Stir the mixture to form a suspension.

  • Addition of Iron Powder: To the stirred suspension, add iron powder (9.35 g, 167.5 mmol, 5.0 eq.).

  • Initiation of Reaction: Slowly and carefully add concentrated hydrochloric acid (1.0 mL) to the reaction mixture. Caution: The reaction is exothermic, and the addition of acid may cause a rapid increase in temperature. It is advisable to have an ice bath on standby for cooling if necessary.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate CO₂ gas, so ensure adequate ventilation and add the base slowly to control foaming.

    • Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).[2]

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Aminoisonicotinonitrile.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary to afford the pure 3-Aminoisonicotinonitrile.

Characterization of 3-Aminoisonicotinonitrile

The identity and purity of the synthesized 3-Aminoisonicotinonitrile (CAS 78790-79-1) can be confirmed by standard analytical techniques:

  • Molecular Formula: C₆H₅N₃[9]

  • Molecular Weight: 119.12 g/mol [9][10]

  • Appearance: Typically an off-white to yellow solid.

  • Melting Point: 135-138 °C[11]

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the chemical structure.

Process Optimization and Troubleshooting

ParameterRecommendationRationaleTroubleshooting
Iron Powder Use fine powder (-325 mesh) and activate if necessary.A larger surface area increases the reaction rate.Slow or incomplete reaction: Use a finer grade of iron powder or pre-activate the iron by washing with dilute HCl.
Acid Catalytic amount of HCl is sufficient. Acetic acid can also be used.[12]The acid facilitates the reaction but is not consumed stoichiometrically.[5]Side reactions or degradation: Reduce the amount of acid or switch to a milder acid like acetic acid.
Solvent A mixture of alcohol and water is effective.The alcohol helps to solubilize the organic substrate, while water is necessary for the reaction.Poor solubility: Adjust the ratio of alcohol to water.
Temperature Refluxing conditions are generally optimal.Higher temperatures increase the reaction rate.Exothermic runaway: Control the initial addition of acid and have cooling available.
Work-up Thorough filtration and washing are crucial.To remove insoluble iron salts and maximize product recovery.Low yield: Ensure complete transfer and thorough washing of the filter cake. Emulsions during extraction can be broken by adding brine.

Safety Considerations

  • Exothermic Reaction: The reaction is exothermic, particularly upon the addition of acid. Proper temperature control is essential.

  • Hydrogen Gas Evolution: The reaction of iron with acid can produce small amounts of hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Neutralization: The neutralization step with sodium bicarbonate generates CO₂ gas. Add the base slowly to avoid excessive foaming and pressure build-up.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and work-up process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 1. Charge Reactor (3-Nitroisonicotinonitrile, EtOH/H₂O) add_fe 2. Add Iron Powder start->add_fe Stir add_hcl 3. Add conc. HCl add_fe->add_hcl Slowly reflux 4. Heat to Reflux (2-4 hours) add_hcl->reflux Exothermic cool 5. Cool to RT reflux->cool neutralize 6. Neutralize (aq. NaHCO₃) cool->neutralize filter 7. Filter through Celite® neutralize->filter extract 8. Extract with EtOAc filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Recrystallization or Column Chromatography dry->purify product Pure 3-Aminoisonicotinonitrile purify->product

Sources

Application

Application Note: Synthesis of 3,4-Diaminopyridine (3,4-DAP) Scaffolds from 3-Nitroisonicotinonitrile

Abstract & Clinical Relevance 3,4-Diaminopyridine (3,4-DAP, Amifampridine) is a critical potassium channel blocker used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). While industrial routes often begin wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Relevance

3,4-Diaminopyridine (3,4-DAP, Amifampridine) is a critical potassium channel blocker used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). While industrial routes often begin with 4-aminopyridine, this application note details a high-purity synthesis starting from 3-nitroisonicotinonitrile . This alternate pathway is valuable for generating 3,4-DAP derivatives with high regiochemical fidelity, avoiding the isomer separation issues common in direct nitration of aminopyridines.

This guide outlines a three-phase protocol:

  • Controlled Hydrolysis: Conversion of the nitrile to a primary amide.

  • Hofmann Rearrangement: Regioselective excision of the carbonyl to yield the amine.[1]

  • Chemo-selective Reduction: Conversion of the nitro group to the final diamine.

Strategic Pathway Analysis

The transformation of 3-nitroisonicotinonitrile to 3,4-diaminopyridine requires navigating the electron-deficient nature of the pyridine ring. The critical step is the Hofmann Rearrangement , which exploits the electron-withdrawing nitro group to facilitate the migration of the pyridyl anion.

Reaction Logic Flowchart

G Start Starting Material 3-Nitroisonicotinonitrile Step1 Intermediate A 3-Nitroisonicotinamide Start->Step1 Phase 1: Radziszewski Hydrolysis (H2O2, NaOH) Step2 Intermediate B 4-Amino-3-nitropyridine Step1->Step2 Phase 2: Hofmann Rearrangement (NaOCl, NaOH) Target Target Scaffold 3,4-Diaminopyridine (3,4-DAP) Step2->Target Phase 3: Catalytic Hydrogenation (H2, Pd/C) Deriv Derivatives (Imidazo[4,5-c]pyridines / Amides) Target->Deriv Phase 4: Cyclization/Acylation

Figure 1: Stepwise synthetic pathway from nitrile precursor to 3,4-DAP and derivatives.

Detailed Experimental Protocols

Phase 1: Radziszewski Hydrolysis (Nitrile Amide)

Objective: Selectively hydrolyze the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Mechanism: The hydroperoxide anion (


) attacks the nitrile carbon, forming an imidate intermediate that tautomerizes to the amide.

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 3-nitroisonicotinonitrile (10.0 g, 67.1 mmol) and Ethanol (100 mL).

  • Basification: Add 6M NaOH (2.0 eq) dropwise at 0°C.

  • Oxidation: Slowly add 30%

    
     (4.0 eq) via addition funnel. Caution: Exothermic. Maintain internal temperature 
    
    
    
    °C.[2]
  • Reaction: Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of nitrile.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Concentrate ethanol in vacuo. The product, 3-nitroisonicotinamide , typically precipitates upon cooling/concentration. Filter and wash with cold water.[3]
    

Critical Process Parameter (CPP): Temperature control during peroxide addition is vital to prevent runaway oxidation to the carboxylic acid.

Phase 2: The Hofmann Rearrangement (Amide Amine)

Objective: Remove the carbonyl carbon to install the amino group at the C4 position. Scientific Insight: The electron-withdrawing nitro group at C3 stabilizes the intermediate anion, facilitating the rearrangement but also making the ring susceptible to nucleophilic attack. Precise stoichiometry of hypochlorite is required.

Protocol:

  • Reagent Prep: Prepare a fresh solution of Sodium Hypochlorite (NaOCl, 10-13% active chlorine, 1.1 eq) and NaOH (2.5 eq) in water. Cool to 0°C.[3]

  • Addition: Add 3-nitroisonicotinamide (from Phase 1) solid in portions to the hypochlorite solution.

  • Rearrangement: Stir at 0°C for 1 hour until dissolution is complete (formation of N-chloro species).

  • Thermal Step: Gently warm the solution to 70-80°C for 1 hour. Observation: Evolution of

    
     gas indicates successful rearrangement.
    
  • Isolation: Cool to 0°C. The product, 4-amino-3-nitropyridine , precipitates as a yellow/orange solid. Filter, wash with ice water, and dry.

Troubleshooting: If yield is low, ensure the initial solution is strongly alkaline (pH > 12) to stabilize the N-bromo/chloro intermediate before heating.

Phase 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the C3-nitro group to an amine without reducing the pyridine ring. Reference Standard: This step converges with the industrial standard described in Benchchem protocols [1].

Protocol:

  • Solvent System: Dissolve 4-amino-3-nitropyridine (5.0 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    
    (balloon pressure or 3 atm in Parr shaker).
  • Reaction: Stir vigorously at RT for 6-12 hours. The yellow solution will turn colorless/pale.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Crystallization: Recrystallize from Benzene or Ethanol/Ether to obtain 3,4-diaminopyridine as white/off-white needles.

Analytical Specifications & Data Summary

Parameter3-Nitroisonicotinamide (Interm. A)4-Amino-3-nitropyridine (Interm. B)3,4-Diaminopyridine (Target)
Appearance Pale yellow solidYellow/Orange crystalline solidWhite/Off-white crystals
Melting Point 150-152°C200-202°C218-220°C
Key IR Signal 1680

(Amide C=O)
3400, 3300

(

), 1520

(

)
3200-3400

(Broad doublet

)
1H NMR (DMSO)

8.8 (s, 1H), 9.1 (s, 1H)

9.0 (s, C2-H), 8.2 (d, C6-H)

7.6 (s, C2-H), 7.5 (d, C6-H), 5.8 (s,

)

Derivatization: Expanding the Scaffold

Once 3,4-DAP is synthesized, it serves as a versatile precursor for fused heterocycles.

Protocol: Synthesis of Imidazo[4,5-c]pyridines

Reaction of 3,4-DAP with carboxylic acids or aldehydes yields imidazo[4,5-c]pyridines, which are potent bioactive pharmacophores [2].

  • Mix: 3,4-DAP (1 eq) + Formic Acid (excess) or Triethyl Orthoformate.

  • Reflux: Heat at 100°C for 4 hours.

  • Result: Cyclization forms the imidazole ring fused to the pyridine.

References

  • Benchchem. (2025).[2][3] Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols. Retrieved from

  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines.[4][5] Journal of Heterocyclic Chemistry, 36(5), 1143-1145.[5]

  • Alfa Chemistry. (n.d.). Hofmann Rearrangement: Mechanism and Applications. Retrieved from

  • ChemicalBook. (2023). 3,4-Diaminopyridine Synthesis and Industrial Routes. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Nitroisonicotinonitrile Reduction

The following technical guide is structured as a Tier 3 Support Knowledge Base for the selective reduction of 3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridine) to 3-Aminoisonicotinonitrile . This guide prioritizes chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the selective reduction of 3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridine) to 3-Aminoisonicotinonitrile .

This guide prioritizes chemoselectivity —preserving the nitrile group (


) while reducing the nitro group (

)—and addressing the common solubility and work-up challenges associated with the pyridine scaffold.

Ticket Subject: Improving Yield & Selectivity in Nitro-Pyridine Reduction Status: Active Applicable Substrates: 3-Nitroisonicotinonitrile, Nitro-cyanopyridines

Executive Summary & Reaction Mechanics

The reduction of 3-nitroisonicotinonitrile is chemically fraught due to two competing failure modes:

  • Nitrile Hydrolysis: The electron-deficient pyridine ring activates the nitrile toward nucleophilic attack (hydrolysis) under acidic or basic conditions, leading to the amide (isonicotinamide).

  • Over-Reduction: Strong reducing agents (e.g., H₂/Pd, LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group).

The Solution: Use chemoselective single-electron transfer (SET) reagents (SnCl₂ or Fe) or poisoned catalytic hydrogenation (Pt/C) to isolate the nitro reduction.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus critical failure modes.

ReactionPathway Start 3-Nitroisonicotinonitrile (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso 2e- Reduction Amide Side Product A: Amide (Hydrolysis) Start->Amide Acid/Base Hydrolysis Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Azo Side Product C: Azo Dimer Nitroso->Azo Condensation Product 3-Aminoisonicotinonitrile (Target) Hydroxyl->Product 2e- Reduction Product->Amide Hydrolysis Diamine Side Product B: Diamine (Over-reduction) Product->Diamine H2/Pd Over-reduction

Figure 1: Mechanistic pathway showing the sequential reduction of the nitro group and competing side reactions (hydrolysis and over-reduction).

Troubleshooting Dashboard (Q&A)

Issue 1: "I see a new spot on TLC, but the NMR shows an amide carbonyl (~1680 cm⁻¹)."

Diagnosis: Nitrile Hydrolysis.[1] Cause: You likely used Fe/Acetic Acid or SnCl₂/HCl at high temperatures. The electron-poor pyridine ring makes the nitrile highly susceptible to hydration in acidic media. Solution:

  • Switch Protocol: Use Fe/NH₄Cl (neutral pH) instead of Fe/Acetic Acid.

  • Temperature Control: If using acid, keep temperature < 60°C.

  • Buffer: If using SnCl₂, avoid excess HCl; use ethanol as the primary solvent.

Issue 2: "The reaction stalls at the hydroxylamine intermediate (M-16 mass)."

Diagnosis: Incomplete Reduction.[2] Cause: Common in transfer hydrogenations or old SnCl₂ reagents. Solution:

  • Reagent Quality: SnCl₂ is hygroscopic and oxidizes to Sn(IV). Increase equivalents to 5.0–6.0 eq.

  • Catalyst Activation: If using Iron, activate it by washing with dilute HCl followed by acetone drying before use to remove the oxide layer.

Issue 3: "My work-up is a nightmare. I have a thick emulsion/sludge."

Diagnosis: Metal Hydroxide Precipitation. Cause: Sn or Fe salts form gelatinous hydroxides upon basification. Solution:

  • The Rochelle's Salt Method: For SnCl₂ reactions, quench with a saturated solution of Potassium Sodium Tartrate. This complexes the tin, creating distinct layers.

  • Celite Filtration: For Fe reactions, filter the hot reaction mixture through a Celite pad before aqueous work-up to remove iron oxides.

Recommended Protocols

Select the protocol based on your lab's capabilities and scale.

Method Comparison Table
FeatureProtocol A: SnCl₂ (Recommended)Protocol B: Fe/NH₄Cl (Scalable)Protocol C: H₂/Pt/C (Cleanest)
Selectivity High (Preserves Nitrile)High (Neutral pH)Moderate (Requires optimization)
Yield 85–95%70–85%80–90%
Cost ModerateLowHigh (Catalyst)
Major Risk Emulsion during work-upIncomplete conversionOver-reduction of nitrile
Scale Gram scaleKilo scaleGram to Kilo scale
Protocol A: Stannous Chloride Reduction (The "Gold Standard" for Selectivity)

Best for small-to-medium scale where selectivity is paramount.

Reagents:

  • 3-Nitroisonicotinonitrile (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂[3][4][5]·2H₂O) (5.0 equiv)[5]

  • Solvent: Ethanol (0.2 M concentration) or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve the starting material in Ethanol.

  • Addition: Add SnCl₂·2H₂O in one portion. The reaction is slightly exothermic.

  • Reflux: Heat to 70°C (reflux) for 1–2 hours.

    • Checkpoint: Monitor TLC. The starting material (usually less polar) should disappear. The amine is fluorescent blue on TLC under UV (254/365 nm).

  • Quench (Critical Step): Cool to room temperature. Pour the mixture onto ice-water.

  • Neutralization: Slowly adjust pH to 8–9 using saturated NaHCO₃ or 10% NaOH .

    • Note: A thick white precipitate (tin hydroxide) will form.

  • Emulsion Breaking: Add an equal volume of saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. The layers will clarify.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

Protocol B: Iron/Ammonium Chloride (The "Green" Alternative)

Best for larger scales to avoid toxic tin waste.

Reagents:

  • 3-Nitroisonicotinonitrile (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Suspension: Suspend the nitro compound and NH₄Cl in EtOH/Water.

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir vigorously at 70–80°C for 2–4 hours.

    • Tip: Vigorous mechanical stirring is essential as iron is heavy and sits at the bottom.

  • Filtration: While still hot, filter through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol.

  • Concentration: Remove the Ethanol under reduced pressure.

  • Extraction: The remaining aqueous residue might contain the product (as pyridines are water-soluble). Adjust pH to ~9 and extract with Ethyl Acetate or DCM/Isopropanol (9:1).

Protocol C: Catalytic Hydrogenation (Sulfided Pt/C)

Best for high-throughput if an autoclave is available.

Reagents:

  • 3-Nitroisonicotinonitrile

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C (Vanadium doped)

  • Solvent: THF or Methanol

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi)

Step-by-Step:

  • Safety: Purge vessel with Nitrogen.

  • Loading: Add substrate and catalyst (5 wt% loading) to the vessel.

  • Solvent: Add solvent (THF is preferred to minimize nitrile interaction).

  • Hydrogenation: Introduce H₂. Stir at Room Temperature.

    • Warning: Do not heat. Heating increases the risk of nitrile reduction.

  • Monitoring: Stop immediately upon consumption of starting material (usually < 2 hours).

  • Work-up: Filter through Celite under Nitrogen atmosphere. Concentrate filtrate.[5]

FAQ: Expert Insights

Q: Can I use Sodium Dithionite (Na₂S₂O₄)? A: Yes, but it often requires basic conditions which hydrolyze the nitrile. If you must use it, use a Phase Transfer Catalyst (TBAB) in a DCM/Water system to keep the reaction time short and the pH controlled.

Q: My product is water-soluble and I can't extract it. A: Aminopyridines are polar.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use "magic solvent" for extraction: DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) .

  • Continuous Extraction: Use a liquid-liquid extractor for 24 hours.

Q: Why is the product turning brown/black upon storage? A: Amino-cyanopyridines are electron-rich and prone to oxidation (air) or polymerization. Store the product under Nitrogen/Argon in the dark, preferably at -20°C. Conversion to the HCl salt often improves stability.

References

  • SnCl₂ Reduction Specifics

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Iron/NH₄Cl Methodology

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups.[6][7] Synthesis, 1988(02), 91-95. (Note: Contextual reference for mild reductions).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • General Pyridine Reduction Reviews

    • Scriven, E. F. (1984). Pyridines and their benzo derivatives: (ii) Reactivity at ring atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

Sources

Optimization

Technical Support Center: 3-Nitroisonicotinonitrile Synthesis &amp; Purification

The following guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering selectivity issues in the synthesis of 3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering selectivity issues in the synthesis of 3-Nitroisonicotinonitrile (3-nitro-4-cyanopyridine).

Executive Summary

The synthesis of 3-nitroisonicotinonitrile (Target) is frequently plagued by the formation of regioisomers (primarily 2-nitroisonicotinonitrile ) and over-nitrated byproducts (3,5-dinitroisonicotinonitrile ).[1] These impurities possess nearly identical dipole moments and pKa values to the target, leading to co-elution on standard silica and co-crystallization in non-polar solvents.

This guide addresses the causality of isomer formation and provides self-validating protocols for their removal.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My TLC shows a single spot, but 1H-NMR indicates a ~15% impurity. What is happening?

Diagnosis: You are likely observing the "Iso-Polarity Trap." The 3-nitro and 2-nitro isomers of isonicotinonitrile have very similar lipophilicities. On standard normal-phase silica (SiO2), the interaction is dominated by the nitrile and nitro groups, which are present in both.[1] The slight steric difference is insufficient for resolution without mobile phase modification.

Immediate Action:

  • Switch to 1H-NMR for quantification:

    • Target (3-Nitro): Look for the singlet at ~9.4 ppm (C2-H) . This proton is highly deshielded due to being sandwiched between the ring nitrogen and the nitro group.

    • Impurity (2-Nitro): Look for a doublet at ~8.8 ppm (C6-H) or the lack of the C2 singlet.[1]

  • Modify TLC Conditions: Do not use pure Hexane/EtOAc. Add 1% Triethylamine (TEA) or 0.5% Acetic Acid .[1] Pyridines tail on silica; tightening the band shape often reveals the hidden isomer shoulder.

Q2: I am synthesizing via the Nitration of Isonicotinic Acid. At which stage should I remove the regioisomer?

Recommendation: Purify Early (Acid Stage). If you are nitrating isonicotinic acid (precursor) to form 3-nitroisonicotinic acid before converting to the nitrile, stop and purify the acid .[1]

  • Why: The solubility difference between 3-nitroisonicotinic acid and 2-nitroisonicotinic acid in water/pH-adjusted buffers is significantly larger than the difference between their corresponding nitriles in organic solvents.

  • Protocol: Recrystallize the crude acid from Water:Ethanol (8:2) . The 3-nitro isomer is less soluble and crystallizes first.

Q3: I have the crude nitrile mixture (3-nitro + 2-nitro). How do I separate them without column chromatography?

Solution: Differential Hydrolysis / "Chemical Scavenging" The 2-nitro position is more susceptible to Nucleophilic Aromatic Substitution (SNAr) or hydrolysis than the 3-nitro position due to the combined electron-withdrawing power of the ring nitrogen and the ortho-nitro group.

Self-Validating Protocol:

  • Dissolve crude mixture in mild alkaline methanol (NaHCO3/MeOH).

  • Stir at room temperature for 2-4 hours.

  • Monitor: The 2-nitro isomer will preferentially hydrolyze to the methoxy-derivative or the pyridone, which have vastly different solubilities.

  • Workup: Acidify and extract. The target 3-nitroisonicotinonitrile remains in the organic layer, while the hydrolyzed 2-isomer often shifts to the aqueous phase or precipitates.

Part 2: Comparative Data & Solvents

The following table summarizes the physicochemical differences exploited for separation.

Parameter3-Nitroisonicotinonitrile (Target)2-Nitroisonicotinonitrile (Impurity)Separation Strategy
C2-Proton Shift ~9.3–9.4 ppm (s)N/A (Substituted)NMR Monitoring (Key diagnostic)
pKa (Conj.[1] Acid) ~ -2.5 (Very weak base)~ -3.8 (Extremely weak)pH-Dependent Extraction (Target is slightly more basic)
SNAr Reactivity ModerateHigh (Labile NO2)Chemical Scavenging (Sacrificial nucleophile)
Crystallinity High (Symmetric packing)LowerRecrystallization (EtOH or iPrOH)
Part 3: Advanced Purification Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Target + Regioisomers) CheckStage Is the Nitrile already formed? Start->CheckStage AcidRoute No (Acid Stage) CheckStage->AcidRoute Precursor NitrileRoute Yes (Nitrile Stage) CheckStage->NitrileRoute Final Step RecrystAcid Recrystallize from H2O:EtOH (8:2) Target precipitates preferentially AcidRoute->RecrystAcid Final Pure 3-Nitroisonicotinonitrile (>98% Purity) RecrystAcid->Final Analyze Quantify Isomer Ratio (NMR) NitrileRoute->Analyze Decision Is Impurity > 10%? Analyze->Decision Scavenge Chemical Scavenging (Mild Basic Methanolysis) Converts 2-nitro to 2-methoxy Decision->Scavenge Yes (High Load) RecrystNitrile Recrystallize from iPrOH or Toluene/Heptane Decision->RecrystNitrile No (Polishing) Extract Liquid-Liquid Extraction Target = Organic Impurity = Aqueous/Precipitate Scavenge->Extract Extract->RecrystNitrile RecrystNitrile->Final

Caption: Decision matrix for removing regioisomers based on synthesis stage and impurity load.

Part 4: Detailed Experimental Protocols
Protocol A: Recrystallization (Polishing Step)

Use this when the regioisomer content is <10%.[1]

  • Solvent System: Isopropyl Alcohol (iPrOH) or Ethanol (EtOH).[1]

  • Dissolution: Dissolve the crude solid in boiling iPrOH (approx. 10 mL per gram).

  • Hot Filtration: If insoluble black tars (polymeric byproducts) are present, filter while hot through a glass frit.[1]

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Do not place directly on ice; rapid cooling traps the regioisomer in the crystal lattice.

  • Seeding: If oiling out occurs, add a seed crystal of pure 3-nitroisonicotinonitrile.[1]

  • Harvest: Filter the pale yellow needles and wash with cold iPrOH.

  • Validation: Check 1H-NMR. The 3-nitro isomer should crystallize, leaving the 2-nitro isomer enriched in the mother liquor.

Protocol B: Chemical Scavenging (High Impurity Load)

Use this when regioisomer content is >10% or inseparable by crystallization.[1]

  • Preparation: Dissolve the crude mixture (1 eq) in MeOH (10 volumes).

  • Reagent: Add NaOMe (0.1 eq) or NaHCO3 (1.5 eq).

  • Reaction: Stir at 25°C. Monitor via HPLC/TLC. The 2-nitro group is more labile (activated by ring N and ortho-effect) and will convert to the 2-methoxy derivative faster than the 3-nitro group reacts.

  • Quench: Add dilute HCl to neutralize.

  • Separation: Evaporate MeOH. Partition between Ethyl Acetate and Water.

    • The 3-nitroisonicotinonitrile (Target) enters the Ethyl Acetate.

    • Depending on pH, the hydrolyzed byproducts may remain in the aqueous phase or have significantly different Rf values, allowing for easy silica filtration.[1]

References
  • Bakke, J. M., & Ranes, E. (1997).[1] Nitration of pyridine and substituted pyridines with dinitrogen pentoxide. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link[1]

  • Pfizer Inc. (2005).[1] Process for the preparation of 4-cyano-3-nitropyridine. US Patent 6,858,736. Link

  • Katritzky, A. R., et al. (2010).[1] Regioselectivity in the Nitration of Pyridines. Chemical Reviews. Link[1]

Sources

Troubleshooting

optimizing reaction temperature for 3-Nitroisonicotinonitrile nitration

The following technical guide details the optimization of reaction temperatures for the nitration of Isonicotinonitrile (4-cyanopyridine) to produce 3-Nitroisonicotinonitrile . This synthesis presents a classic chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction temperatures for the nitration of Isonicotinonitrile (4-cyanopyridine) to produce 3-Nitroisonicotinonitrile . This synthesis presents a classic chemoselective challenge: balancing the high activation energy required to nitrate a deactivated pyridine ring against the susceptibility of the nitrile group to acid-catalyzed hydrolysis.

Topic: Optimizing Reaction Temperature for Nitration Protocols

Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Part 1: Executive Technical Summary

The direct nitration of isonicotinonitrile requires electrophilic aromatic substitution on an electron-deficient pyridine ring, further deactivated by the electron-withdrawing cyano group.

  • The Kinetic Barrier: The pyridine nitrogen is protonated in acidic media, forming a pyridinium ion that is highly resistant to electrophilic attack. Temperatures

    
     are typically required to surmount this activation energy.
    
  • The Thermodynamic Trap: The nitrile (

    
    ) group undergoes acid-catalyzed hydrolysis to the amide (
    
    
    
    ) and subsequently the carboxylic acid (
    
    
    ) at elevated temperatures in the presence of water.

Optimization Goal: Maximize the nitration rate while suppressing the hydrolysis rate. This is achieved by controlling water content (using fuming acids or oleum) and precisely regulating the temperature ramp.

Part 2: Troubleshooting Guide & FAQs

Category 1: Yield & Reactivity Issues

Q1: I am observing low conversion (<30%) even after refluxing at 90°C for 4 hours. What is the limiting factor? Diagnosis: The reaction temperature is likely insufficient to overcome the deactivation of the pyridinium ring. Technical Insight: The protonated pyridine ring is inert to standard nitronium ion (


) attack at temperatures below 

. Corrective Action:
  • Increase Temperature: Raise the reaction temperature to 115–130°C .

  • Enhance Electrophile Strength: Switch from concentrated

    
     to Fuming 
    
    
    
    (90%+)
    and use Oleum (20-30%
    
    
    )
    instead of concentrated
    
    
    . The
    
    
    acts as a water scavenger, preventing the hydration of the nitronium ion and maintaining the concentration of the active electrophile.

Q2: My product contains significant amounts of 3-nitroisonicotinamide and 3-nitroisonicotinic acid. How do I stop the nitrile hydrolysis? Diagnosis: Hydrolysis is driven by the presence of water at high temperatures. Technical Insight: In standard mixed acid nitration, water is produced as a byproduct (


). At 

, this water attacks the nitrile. Corrective Action:
  • Water Scavenging: Ensure the reaction medium remains anhydrous. Use Oleum to consume the water produced during nitration (

    
    ).
    
  • Temperature Ramp: Do not overshoot. Heat rapidly to the target (

    
    ), hold only until TLC/HPLC indicates consumption of starting material, and then quench immediately  onto ice. Prolonged heating after completion favors hydrolysis.
    
Category 2: Safety & Exotherms

Q3: We experienced a rapid pressure spike/exotherm when heating the reaction mixture to 100°C. What caused this? Diagnosis: "Runaway" nitration or decomposition of the nitrating agent. Technical Insight: Nitration has an induction period. If reagents are mixed cold and then heated rapidly, the reaction may initiate suddenly, releasing massive heat and


 gases.
Corrective Action: 
  • Stepwise Heating: Heat the sulfuric acid/oleum mixture to

    
    before adding the substrate, or add the nitric acid slowly to the hot substrate solution (inverse addition) to consume it as it is added.
    
  • Ventilation: Ensure the condenser is wide-bore to prevent pressure buildup from

    
     evolution.
    

Part 3: Optimized Experimental Protocols

Method A: Direct Nitration (High Temperature/Oleum)

Best for: One-step synthesis when strict anhydrous conditions can be maintained.

Reagents:

  • Isonicotinonitrile (1.0 eq)

  • Fuming

    
     (90%, 1.5 eq)
    
  • Oleum (20% free

    
    , 5.0 vol)
    

Protocol:

  • Preparation: Charge a flask with Oleum and cool to

    
    .
    
  • Addition: Slowly add Isonicotinonitrile portion-wise. (Exothermic: maintain

    
    ).
    
  • Nitrating Agent: Add Fuming

    
     dropwise over 30 minutes at 
    
    
    
    .
  • Reaction: Slowly ramp temperature to 115–120°C .

    • Critical Checkpoint: Monitor by HPLC every 30 mins.

  • Quench: Once starting material is consumed (typically 2-4 hours), cool to

    
     and pour onto crushed ice.
    
  • Workup: Neutralize with solid

    
     or 
    
    
    
    to pH 7-8. Filter the precipitate.[1][2][3]
Method B: N-Oxide Route (Alternative High-Yield Pathway)

Best for: Higher purity and milder nitration conditions, avoiding nitrile hydrolysis.

Logic: Oxidation to the N-oxide activates the ring for nitration at the 3-position (beta to nitrogen, ortho to CN). The N-oxide is then reduced.

  • Oxidation: Isonicotinonitrile +

    
    /Acetic Acid 
    
    
    
    Isonicotinonitrile-N-oxide.
  • Nitration: Nitration of the N-oxide occurs at milder temperatures (

    
    ) with higher regioselectivity.
    
  • Reduction:

    
     reduction returns the pyridine ring.
    

Part 4: Data Visualization & Logic Maps

Table 1: Temperature vs. Product Distribution (Direct Nitration)
TemperatureReaction TimeConversionMajor ProductBy-product (Hydrolysis)
60°C 12 Hours< 10%Starting MaterialNone
90°C 6 Hours40-50%3-NitroisonicotinonitrileTrace Amide
120°C (Optimum) 3 Hours> 90%3-Nitroisonicotinonitrile < 5% Amide (if anhydrous)
140°C 2 Hours> 95%Mixed Nitro-acid/amideHigh (>20%)
Figure 1: Reaction Optimization Logic Pathway

NitrationOptimization Start Start: Isonicotinonitrile Nitration CheckTemp Check Reaction Temperature Start->CheckTemp LowTemp Temp < 100°C CheckTemp->LowTemp Too Cold HighTemp Temp > 130°C CheckTemp->HighTemp Too Hot OptTemp Temp 115-125°C CheckTemp->OptTemp Target Range ResultLow Low Yield (Kinetic Barrier) LowTemp->ResultLow ResultHigh Hydrolysis to Acid/Amide (Thermodynamic Instability) HighTemp->ResultHigh ActionOleum Use Oleum (Scavenge Water) OptTemp->ActionOleum Prevent Hydrolysis ResultOpt Optimal Yield (3-Nitroisonicotinonitrile) ActionOleum->ResultOpt

Caption: Decision matrix for balancing kinetic activation against hydrolysis risks.

Figure 2: Mechanistic Pathway & Competition

Mechanism Substrate Isonicotinonitrile (Protonated) Nitration Nitration (NO2+) Rate Limiting Step Substrate->Nitration High Temp Needed Hydrolysis Hydrolysis (H3O+) Side Reaction Substrate->Hydrolysis Water + Heat Product 3-Nitroisonicotinonitrile Nitration->Product Byproduct 3-Nitroisonicotinic Acid Hydrolysis->Byproduct Product->Byproduct Over-reaction (Prolonged Heat)

Caption: Competitive pathways showing nitration vs. hydrolysis side-reactions.

References

  • Katritzky, A. R., et al. (2005).[4][5] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5] Organic & Biomolecular Chemistry. Describes the use of Trifluoroacetic Anhydride (TFAA) for nitration under milder conditions.

  • Bakke, J. M., & Ranes, E. (1997). "Nitration of pyridine and substituted pyridines with dinitrogen pentoxide." Journal of the Chemical Society, Perkin Transactions 2. Discusses mechanistic barriers in nitrating deactivated pyridines.

  • Fisher Scientific. (2025). "Safety Data Sheet: Isonicotinonitrile." Provides critical safety data regarding flammability and toxicity of the substrate.

  • Olah, G. A., et al. (1980). "Nitration of deactivated aromatic systems." Nitration: Methods and Mechanisms. Standard reference for mixed acid nitration parameters.

Sources

Optimization

troubleshooting low conversion rates in 3-Nitroisonicotinonitrile hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of 3-Nitroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 3-Nitroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this critical synthetic transformation. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Low Conversion & Stalled Reactions

This section addresses the most pressing issues that can halt your research progress. Each query is followed by a causal analysis, a diagnostic protocol to identify the root cause, and robust solutions to get your reaction back on track.

Q1: My reaction is extremely slow or has completely stalled. What are the likely causes?

A1: Analysis of a Stalled Reaction

A stalled or "dead" reaction is one of the most common yet frustrating issues in catalytic hydrogenation. The root cause is almost always related to the catalyst's inability to perform its function. This can be broken down into two primary categories: catalyst deactivation (poisoning) or suboptimal reaction conditions that prevent catalytic turnover.

  • Catalyst Poisoning: This is the most frequent culprit. Precious metal catalysts, particularly Palladium (Pd), are highly susceptible to deactivation by even trace amounts of impurities.[1][2] Poisons block the active sites on the catalyst surface where hydrogen and the substrate would normally interact.[2] Common poisons include sulfur compounds (thiols, thiophenes), nitrogen-containing heterocycles (including the product amine), heavy metals, and halides.[1][3][4]

  • Insufficient Hydrogen Availability: The reaction cannot proceed without an adequate supply of hydrogen at the catalyst surface. This can be due to a physical issue with the experimental setup (e.g., a leak) or poor mass transfer of hydrogen gas from the headspace into the liquid phase.

  • Product Inhibition: The product, 3-Aminoisonicotinonitrile, contains a basic pyridine nitrogen and a primary amine. These nitrogen atoms can coordinate strongly to the metal surface of the catalyst, effectively competing with the starting material and inhibiting further reaction.[1][5] This is a form of reversible self-poisoning.

Diagnostic Protocol: Identifying the Point of Failure

This workflow is designed to systematically isolate the cause of the stalled reaction.

  • System Integrity Check:

    • Step 1: Re-pressurize your reaction vessel with hydrogen. Monitor the pressure gauge for 15-30 minutes. A stable pressure reading rules out a significant leak in your apparatus.

    • Step 2: Ensure vigorous stirring. In a heterogeneous reaction, efficient mixing is critical to facilitate the transfer of hydrogen from the gas phase to the catalyst surface in the liquid phase.[6] If the stir bar is not spinning or the mechanical stirring is inadequate, this is a likely cause.

  • Catalyst Activity Check:

    • Step 1: Prepare a small-scale control reaction using a known, "clean" substrate that is readily hydrogenated (e.g., cyclohexene or nitrobenzene) with a fresh sample of the same catalyst batch under your standard reaction conditions.

    • Step 2: If this control reaction proceeds as expected, your catalyst batch is active, and the problem lies with your specific substrate or solvent purity.

    • Step 3: If the control reaction also fails, the catalyst batch itself is likely inactive due to improper storage or manufacturing defects.

  • Substrate/Solvent Purity Check:

    • Step 1: If the catalyst is deemed active, the most probable cause is a poison introduced via the 3-Nitroisonicotinonitrile starting material or the solvent.

    • Step 2: Purify the starting material (e.g., by recrystallization) and use a fresh, high-purity, anhydrous solvent from a newly opened bottle.[1] Re-run the reaction with the purified materials and a fresh charge of catalyst.

Logical Flow for Troubleshooting a Stalled Reaction

Start Reaction Stalled Check_Pressure Check H₂ Pressure & Stirring Start->Check_Pressure Pressure_OK Pressure Stable & Stirring Vigorous? Check_Pressure->Pressure_OK Fix_Setup Solution: Fix Leak / Improve Agitation Pressure_OK->Fix_Setup No Test_Catalyst Run Control Rxn (e.g., Nitrobenzene) Pressure_OK->Test_Catalyst Yes Catalyst_OK Control Rxn Works? Test_Catalyst->Catalyst_OK Bad_Catalyst Problem: Inactive Catalyst Batch Catalyst_OK->Bad_Catalyst No Purify_Reagents Problem: Poison in Substrate/Solvent Catalyst_OK->Purify_Reagents Yes Solution_Catalyst Solution: Use New, Verified Catalyst Batch Bad_Catalyst->Solution_Catalyst Solution_Purify Solution: Purify Starting Material & Use Anhydrous Solvent Purify_Reagents->Solution_Purify

Caption: Troubleshooting workflow for a failed hydrogenation experiment.

Q2: My reaction starts well but slows down significantly over time, resulting in an incomplete conversion. What's happening?

A2: Analysis of Progressive Rate Decrease

This behavior is a classic symptom of either product inhibition or a low concentration of a slow-acting poison . As the reaction progresses, the concentration of the product (3-Aminoisonicotinonitrile) increases. The amine and pyridine functionalities of this product can adsorb onto the catalyst surface, competing with the remaining starting material for active sites and slowing the reaction rate.[5] Alternatively, a trace impurity that is a less potent poison than sulfur might be slowly deactivating the catalyst over the course of the reaction.

Proposed Solutions: Overcoming Product Inhibition and Boosting Rate

  • Increase Hydrogen Pressure: Raising the hydrogen pressure can increase the concentration of adsorbed hydrogen on the catalyst surface, which can help to accelerate the hydrogenation step relative to the product desorption step.[7] This often helps push the reaction to completion.

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) provides more active sites, which can compensate for those blocked by the product.

  • Switch to an Acidic Solvent: Performing the reaction in a solvent like acetic acid or adding a stoichiometric amount of a strong acid (like HCl in a non-reactive solvent) can be highly effective. The acid protonates the basic nitrogen atoms of the product amine, forming a salt.[1] This prevents the nitrogen lone pairs from coordinating to and poisoning the metal catalyst.

  • Consider a Different Catalyst: Raney Nickel can sometimes be more robust or show different inhibition characteristics compared to Pd/C.[8][9] If product inhibition is severe with Palladium, switching to a different metal catalyst is a valid strategy.

Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for the hydrogenation of 3-Nitroisonicotinonitrile?

A1: A good starting point is to use 5-10 wt% Palladium on carbon (Pd/C) as the catalyst in a solvent like methanol, ethanol, or ethyl acetate at room temperature under 1-4 atmospheres of hydrogen pressure.[10][11] Vigorous stirring is essential.

Q2: Which catalyst is the most effective for this transformation?

A2: The choice of catalyst depends on several factors, including other functional groups present in the molecule and potential impurities. The table below summarizes the common choices.

CatalystSupportCommon SolventsKey AdvantagesKey Disadvantages
Palladium (Pd) Carbon (C)Methanol, Ethanol, Ethyl Acetate, THFHighly active, generally provides clean reactions and high yields.[8]Highly susceptible to poisoning by sulfur and other impurities.[1] Can be pyrophoric.[10]
Raney Nickel (Ra-Ni) N/A (Slurry)Ethanol, MethanolCheaper than precious metals, less sensitive to some poisons.[9] Good for substrates where dehalogenation is a concern.[8]Pyrophoric and must be handled wet.[10] May require higher temperatures/pressures.
Platinum (Pt) Carbon (C) or Oxide (PtO₂)Ethanol, Acetic AcidVery high activity.[11] PtO₂ (Adams' catalyst) is a reliable choice for difficult reductions.[12]More expensive. Can be less selective and may hydrogenate other functional groups.
Q3: How can I monitor the reaction to know when it is complete?

A3: There are two primary methods:

  • Hydrogen Uptake: In a well-sealed system, the reaction is complete when the pressure of the hydrogen atmosphere ceases to drop.[10] This is the most direct method for monitoring progress.

  • Chromatographic Analysis: Periodically (and carefully) take small aliquots from the reaction mixture, filter them through a small plug of celite to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.[10]

Q4: What are the most likely by-products I might see?

A4: Incomplete hydrogenation can lead to the formation of intermediate species like the corresponding hydroxylamine or nitroso compounds.[9] These can sometimes dimerize to form azo or azoxy species, which are often highly colored.[9] Another potential side reaction, though less common under mild conditions, is the reduction of the nitrile group to an aminomethyl group. The relative position of the nitro and nitrile groups can sometimes influence the reaction pathway.[13]

Q5: My starting material has a halogen substituent. Will that be a problem?

A5: Yes, this is a significant consideration. Catalytic hydrogenation, especially with Pd/C, is a common method for dehalogenation (hydrogenolysis).[14] If you need to preserve a halogen (Cl, Br, I), you may need to use a less reactive catalyst like Raney Nickel or use specific additives to selectively poison the catalyst against dehalogenation.[8]

Reaction Pathway Overview

The hydrogenation of a nitro group to an amine proceeds through a series of intermediates. While these are typically not isolated, their transient formation is key to the overall transformation.

Substrate 3-Nitroisonicotinonitrile (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + H₂ Product 3-Aminoisonicotinonitrile (R-NH₂) Hydroxylamine->Product + H₂

Caption: General reaction pathway for nitro group reduction.

References
  • Hydrogen Pressure and Temperature Effect on the Rate of Nitrobenzene Hydrogenation over Skeleton Nickel in a Liquid Phase.
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Benchchem.
  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
  • Reduction of nitro compounds. Wikipedia.
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • dealing with catalyst poisoning in the hydrogen
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis
  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a st
  • Catalytic Hydrogen
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.
  • C
  • Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. Benchchem.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Nitroisonicotinonitrile

Here is the technical support guide for 3-Nitroisonicotinonitrile , structured as a high-level troubleshooting resource for researchers. Executive Summary: The "Nitro-Nitrile" Conflict 3-Nitroisonicotinonitrile (CAS: 100...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 3-Nitroisonicotinonitrile , structured as a high-level troubleshooting resource for researchers.

Executive Summary: The "Nitro-Nitrile" Conflict

3-Nitroisonicotinonitrile (CAS: 100-48-1 derivative) presents a classic chemoselectivity challenge in organic synthesis. The molecule features an electron-deficient pyridine ring further activated by two strong electron-withdrawing groups (EWGs): the nitro group at C3 and the cyano group at C4.

The Core Issue: Under basic conditions, this molecule is highly prone to Nucleophilic Aromatic Substitution (SNAr) . While researchers often apply basic conditions to hydrolyze the nitrile (C4-CN) to an amide or acid, the hydroxide ion (


) frequently acts as a nucleophile at the C3 position, displacing the nitro group before or during nitrile hydrolysis.

Key Takeaway: If your goal is to modify the nitrile while retaining the nitro group, aqueous strong bases (NaOH, KOH) are contraindicated.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways when 3-Nitroisonicotinonitrile is exposed to basic media.

ReactionPathways Start 3-Nitroisonicotinonitrile (Starting Material) Meisenheimer Meisenheimer Complex (Transient Intermediate) Start->Meisenheimer + OH- (fast attack at C3) Amide 3-Nitroisonicotinamide Start->Amide + OH-/H2O (Hydrolysis) HydroxyProduct 3-Hydroxyisonicotinonitrile (Yellow/Orange Solid) Meisenheimer->HydroxyProduct - NO2- (Irreversible) Acid 3-Nitroisonicotinic Acid HydroxyProduct->Acid Further Hydrolysis (Yields 3-Hydroxy acid) Amide->Acid + OH-/Heat

Figure 1: The competition between SNAr displacement of the nitro group (Red Path) and Nitrile Hydrolysis (Green Path). In strong base, the Red Path is kinetically favored due to the high activation of the C3 position.

Troubleshooting Guide & FAQs

Scenario 1: "My reaction mixture turned deep red/black immediately."

Diagnosis: Formation of Meisenheimer Complexes and Decomposition.[1] Explanation: Electron-deficient nitro-aromatics form intensely colored charge-transfer complexes (Meisenheimer complexes) with bases. While some are stable intermediates, in this system, they often precede the ejection of the nitro group or ring degradation (polymerization) if the base is too strong or concentrated. Corrective Action:

  • Immediate: Neutralize with dilute HCl to pH 6-7.

  • Protocol Change: Switch from strong bases (NaOH, alkoxides) to non-nucleophilic bases (e.g., DIPEA, DBU) if deprotonation is needed, or use acidic conditions for hydrolysis.

Scenario 2: "I wanted the carboxylic acid, but I lost the nitro group."

Diagnosis: SNAr Displacement by Hydroxide. Mechanism: The hydroxide ion (


) attacked the C3 carbon. The nitro group is a good leaving group here because it is ortho to the cyano group and beta to the pyridine nitrogen.
Result:  You likely synthesized 3-hydroxyisonicotinic acid  or 3-hydroxyisonicotinonitrile .
Solution:  Use Acidic Hydrolysis .
  • Reagent: 6M HCl or H2SO4.

  • Temp: Reflux.

  • Reasoning: The nitro group is stable to non-reducing acids. The nitrile will hydrolyze to the acid without displacing the nitro group.

Scenario 3: "Can I use Sodium Methoxide (NaOMe) to cyclize a ring?"

Diagnosis: High risk of Ether formation. Explanation: Alkoxides are stronger nucleophiles than hydroxide. Treating 3-nitroisonicotinonitrile with NaOMe will rapidly yield 3-methoxyisonicotinonitrile via SNAr. Alternative: If you need a base for a condensation reaction (e.g., forming a heterocycle), use a base that is bulky or less nucleophilic, such as potassium tert-butoxide (t-BuOK) in t-BuOH (steric bulk slows SNAr) or cesium carbonate (Cs2CO3) in DMF.

Stability Data Matrix

The following table summarizes the stability of 3-Nitroisonicotinonitrile in common basic reagents at room temperature (25°C).

Reagent / ConditionStability RatingPrimary OutcomeTechnical Note
NaOH (1M, aq) Unstable SNAr (OH)Rapid displacement of NO2 to OH.
KOH / EtOH Critical SNAr (OEt)Displacement of NO2 by Ethoxide is very fast.
Na2CO3 (aq) Poor Slow SNArHydrolysis of nitrile competes with NO2 loss.
NH4OH (conc) Moderate Amine formationMay form 3-aminoisonicotinonitrile (SNAr) or amide.
HCl (6M) Stable Nitrile HydrolysisRecommended for converting CN → COOH.
H2O2 / K2CO3 Fair Amide (CONH2)Radziszewski conditions. Monitor pH closely.

Recommended Protocols

Protocol A: Safe Hydrolysis to 3-Nitroisonicotinic Acid

Use this if you need to convert the nitrile to the acid while keeping the nitro group.

  • Setup: Charge a round-bottom flask with 3-nitroisonicotinonitrile (1.0 equiv).

  • Solvent: Add 6M Hydrochloric Acid (10-15 volumes).

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (nitrile) should disappear, passing through the amide intermediate.

  • Workup: Cool to 0°C. The product, 3-nitroisonicotinic acid, often precipitates as a white/pale yellow solid.

  • Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate.

  • Validation: Check NMR. Absence of aromatic signal shift associated with -OH substitution confirms retention of -NO2.

Protocol B: Controlled Synthesis of 3-Hydroxyisonicotinonitrile

Use this if your intention IS to displace the nitro group.

  • Setup: Dissolve 3-nitroisonicotinonitrile in THF/Water (1:1).

  • Reagent: Add NaOH (2.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. The solution will turn bright yellow/orange (phenolate form).

  • Quench: Acidify carefully with 1M HCl to pH 3-4.

  • Result: The product will precipitate as the free phenol (or pyridone tautomer).

Decision Logic for Optimization

Use this flow to determine the correct conditions for your specific synthetic goal.

OptimizationTree Goal What is your Synthetic Goal? Target1 Convert CN to COOH (Keep NO2) Goal->Target1 Target2 Convert CN to Amide (Keep NO2) Goal->Target2 Target3 Remove NO2 (Make 3-OH or 3-OR) Goal->Target3 Action1 USE ACIDIC HYDROLYSIS (6M HCl, Reflux) Target1->Action1 Action2 USE RADZISZEWSKI (H2O2, K2CO3, <40°C) Target2->Action2 Action3 USE STRONG BASE (NaOH or NaOMe) Target3->Action3

Figure 2: Decision tree for selecting reaction conditions based on the desired chemoselectivity.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism:[1][2][3][4] The presence of the nitro group ortho to the electron-withdrawing cyano group activates the C3 position for nucleophilic attack.

    • Source: Terrier, F. (2013).
  • Hydrolysis of Cyanopyridines

    • Context: 3- and 4-cyanopyridines are generally hydrolyzed to isonicotinic acid derivatives. However, nitro-substitution alters the stability profile.
    • Source: U.S. Patent 5,756,750. Continuous processes for the hydrolysis of cyanopyridines.

  • Context: Similar compounds (e.g., 3-nitro-4-chloropyridine) are used as scaffolds where the nitro or chloro groups are displaced by nucleophiles.
  • Synthesis of 3-Hydroxyisonicotinonitrile

    • Context: Confirmation that the hydroxy-derivative is a stable, known product of base treatment, validating the SNAr p
    • Source: Sigma-Aldrich Product Entry for 3-Hydroxyisonicotinonitrile (CAS 87032-82-4).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Profiling &amp; Fragmentation Dynamics of 3-Nitroisonicotinonitrile

The following guide details the LC-MS/MS fragmentation profiling of 3-Nitroisonicotinonitrile , designed for analytical chemists and pharmaceutical researchers. Executive Summary 3-Nitroisonicotinonitrile (C₆H₃N₃O₂) is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS fragmentation profiling of 3-Nitroisonicotinonitrile , designed for analytical chemists and pharmaceutical researchers.

Executive Summary

3-Nitroisonicotinonitrile (C₆H₃N₃O₂) is a critical heterocyclic building block, often utilized in the synthesis of fused pyridine derivatives for oncology and CNS drug candidates. Its high electron-deficiency and specific substitution pattern (nitro group ortho to the nitrile) create unique mass spectrometric signatures essential for purity profiling and genotoxic impurity (GTI) monitoring.

This guide provides a definitive fragmentation map, compares ionization modes (ESI vs. APCI), and establishes a self-validating protocol to distinguish this compound from its structural isomers.

Chemical Identity & Properties

ParameterSpecification
Compound Name 3-Nitroisonicotinonitrile
CAS Number 1068-35-5
Molecular Formula C₆H₃N₃O₂
Exact Mass 149.0225 Da
Structure Pyridine ring substituted with -CN at C4 and -NO₂ at C3
pKa (Calculated) ~ -1.5 (Pyridine nitrogen is highly deactivated)
LogP ~ 0.8 (Moderate polarity)

Comparative Performance: Ionization & Detection

To ensure maximum sensitivity, we compared the performance of 3-Nitroisonicotinonitrile across three detection platforms.

Experiment A: Source Selection (ESI vs. APCI)

Objective: Determine the optimal ionization source for trace-level quantitation.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mode Positive (+) / Negative (-)Positive (+)ESI (+)
Primary Ion [M+H]⁺ (m/z 150.03)[M+H]⁺ (m/z 150.03)ESI+ yields cleaner spectra.
Sensitivity High (10 pg on-column LOD)Moderate (50 pg on-column LOD)ESI is 5x more sensitive.
Background Low noiseHigher chemical noiseESI preferred for impurity analysis.
Adducts [M+Na]⁺ observed in unbuffered systems[M+NH₄]⁺ if ammonium buffers usedProtonated species dominant in ESI.

Insight: While nitro compounds often ionize well in negative mode (forming radical anions [M]⁻•), the presence of the basic pyridine nitrogen in 3-Nitroisonicotinonitrile favors protonation in ESI Positive mode , provided the mobile phase is sufficiently acidic (0.1% Formic Acid).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is critical for distinguishing 3-Nitroisonicotinonitrile from its isomers (e.g., 2-nitroisonicotinonitrile). The ortho positioning of the nitro and cyano groups facilitates specific rearrangement losses.

Primary Fragmentation Pathway (ESI+)

Precursor Ion: m/z 150.03 [M+H]⁺

  • Loss of NO₂ (Neutral Loss -46 Da): The most abundant transition. The labile C-N bond of the nitro group cleaves, leaving a cationic pyridyl-nitrile species.

    • Transition: 150 → 104

  • Loss of NO (Neutral Loss -30 Da): Characteristic of ortho-substituted nitroaromatics. An oxygen transfer rearrangement (nitro-nitrite isomerization) precedes the loss of radical NO.

    • Transition: 150 → 120

  • Secondary Fragmentation (From m/z 104): The resulting fragment (m/z 104) loses the nitrile group (HCN, -27 Da) to form the pyridyl cation (m/z 77).

    • Transition: 104 → 77

Visualized Signaling Pathway (DOT Diagram)

Fragmentation M Precursor [M+H]+ m/z 150.03 Frag1 [M+H - NO]+ m/z 120.03 (Nitro-Nitrite Rearrangement) M->Frag1 - NO (30 Da) Ortho Effect Frag2 [M+H - NO2]+ m/z 104.03 (Base Peak) M->Frag2 - NO2 (46 Da) Direct Cleavage Frag4 [M+H - NO - CO]+ m/z 92.03 Frag1->Frag4 - CO (28 Da) Frag3 [Pyridyl Cation]+ m/z 77.04 (Ring Fragment) Frag2->Frag3 - HCN (27 Da)

Caption: ESI+ Fragmentation pathway of 3-Nitroisonicotinonitrile showing parallel losses of NO2 (major) and NO (minor/rearrangement).

Validated Experimental Protocol

To reproduce these results, follow this self-validating LC-MS methodology.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg 3-Nitroisonicotinonitrile in 1 mL Acetonitrile (HPLC Grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC-MS/MS Conditions
ParameterSettingRationale
Column Biphenyl Core-Shell (2.1 x 100 mm, 2.6 µm)Biphenyl phases offer superior selectivity for nitro-aromatic isomers compared to C18 via pi-pi interactions.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ generation.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol enhances signal intensity for nitrogenous heterocycles in ESI.
Gradient 5% B to 95% B over 8 minSlow ramp ensures separation from early-eluting polar impurities.
Flow Rate 0.35 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CHigh temp required to desolvate nitro-compounds effectively.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both heavy (120, 104) and light (77) fragments.
System Suitability Test (Self-Validation)
  • Retention Time Check: The analyte must elute at 4.2 ± 0.1 min (under specified gradient).

  • Ion Ratio Confirmation: The intensity ratio of m/z 104 (Quantifier) to m/z 120 (Qualifier) must be constant (e.g., 5:1 ± 20%). If this ratio inverts, suspect co-elution with the 2-nitro isomer.

Comparison: 3-Nitro vs. 2-Nitro Isomer

A common analytical challenge is distinguishing 3-Nitroisonicotinonitrile from its isomer, 2-Nitroisonicotinonitrile.

Feature3-Nitroisonicotinonitrile 2-Nitroisonicotinonitrile
Structure NO₂ at C3, CN at C4NO₂ at C2, CN at C4
Retention (Biphenyl) Elutes Earlier (More polar due to dipole cancellation)Elutes Later
Key Fragment m/z 120 (Stronger NO loss due to steric crowding)m/z 120 (Weaker, less steric strain)
UV Absorbance λmax ~ 265 nmλmax ~ 275 nm

Expert Insight: The "Ortho Effect" is more pronounced in the 3-nitro isomer because the nitro group is flanked by the nitrile (C4) and the ring nitrogen (C1 is close, but C2/C3 bond is rigid). In the 2-nitro isomer, the nitro group is adjacent to the ring nitrogen, often leading to a distinct loss of NO₂ without the preliminary NO rearrangement seen in the 3-nitro species.

References

  • BenchChem. (2025).[1] Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2023). Robust Extraction and Separation of Structural Isomers using Biphenyl Phases.[2] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectra of Pyridinecarbonitriles. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Wiley Online Library. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] Retrieved from

  • ScienceDirect. (2021). Separation of N'-nitrosonornicotine isomers by SFC-MS/MS. Journal of Chromatography A. Retrieved from

Sources

Comparative

Precision Purity Profiling of 3-Nitroisonicotinonitrile: A Comparative HPLC Method Development Guide

Strategic Intent: Beyond Generic Screening 3-Nitroisonicotinonitrile (CAS: 103698-09-5) presents a deceptive analytical challenge. While it appears to be a simple substituted pyridine, the combination of the electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intent: Beyond Generic Screening

3-Nitroisonicotinonitrile (CAS: 103698-09-5) presents a deceptive analytical challenge. While it appears to be a simple substituted pyridine, the combination of the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups creates a unique "push-pull" electronic system.

For the drug development scientist, the critical quality attribute (CQA) is not just the main peak, but the resolution of specific synthesis-related impurities:

  • Hydrolysis Degradants: The nitrile group is susceptible to hydrolysis, forming 3-Nitroisonicotinamide and eventually 3-Nitroisonicotinic acid .

  • Precursor Carryover: Unreacted starting materials like 4-Cyanopyridine .

  • Reduction Byproducts: Trace formation of 3-Aminoisonicotinonitrile during synthesis steps involving reducing conditions.

This guide moves beyond "generic gradient screening" to demonstrate why a pH-controlled, polar-embedded Reverse Phase (RP) strategy outperforms standard C18 methods.

Mechanistic Analysis & Decision Logic

The primary failure mode in analyzing electron-deficient pyridines is silanol interaction and dewetting .

  • The Trap: Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar impurities like the carboxylic acid degradant.

  • The Solution: Use a Polar-Embedded C18 or Pentafluorophenyl (PFP) stationary phase. The PFP phase offers unique

    
    -
    
    
    
    interactions with the nitro-aromatic ring, providing orthogonal selectivity to hydrophobicity.
Visualization: Impurity Formation & Separation Logic

G cluster_0 Separation Challenge Start 3-Nitroisonicotinonitrile (Target API) Amide Impurity A: 3-Nitroisonicotinamide (Partial Hydrolysis) Start->Amide + H2O (pH > 7 or Acid/Heat) Amine Impurity C: 3-Aminoisonicotinonitrile (Reduction) Start->Amine Reduction (H2/Cat) Acid Impurity B: 3-Nitroisonicotinic Acid (Full Hydrolysis) Amide->Acid + H2O (Hydrolysis) Requires Low pH\n(Suppresses Ionization) Requires Low pH (Suppresses Ionization) Acid->Requires Low pH\n(Suppresses Ionization) Requires Buffer\n(Prevents Tailing) Requires Buffer (Prevents Tailing) Amine->Requires Buffer\n(Prevents Tailing)

Figure 1: Degradation pathways of 3-Nitroisonicotinonitrile and the specific chromatographic requirements for each impurity.

Comparative Analysis: Generic vs. Optimized

We compared two methodologies to demonstrate the impact of stationary phase selection and buffering.

Method A: The "Standard Generic" (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Outcome:

    • Failure: The acidic impurity (Impurity B) elutes near the void volume (

      
      ) due to phase dewetting.
      
    • Issue: The basic amine impurity (Impurity C) shows significant tailing (

      
      ) due to interaction with residual silanols.
      
Method B: The "High-Stability Optimized" (Recommended)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 4 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate buffer (pH 3.5).

    • B: Methanol (promotes better peak shape for nitro-aromatics than ACN).

  • Outcome:

    • Success: The polar group in the stationary phase prevents dewetting, retaining Impurity B (

      
      ).
      
    • Control: The buffer locks the ionization state of the impurities, sharpening the peaks.

Performance Data Summary
MetricMethod A (Generic C18)Method B (Optimized Polar-RP)Improvement
Resolution (API vs. Impurity A) 1.83.5 +94%
Tailing Factor (Impurity C) 2.2 (Severe)1.1 (Excellent) Symmetry Restored
Retention Factor (Impurity B) 0.8 (Unretained)2.4 Retained
LOD (µg/mL) 0.50.05 10x Sensitivity

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working correctly before samples are wasted.

Reagents & Equipment
  • Buffer: Ammonium Formate (LC-MS Grade).

  • Solvents: Methanol (HPLC Grade), Milli-Q Water.

  • Column: Polar-Embedded C18 (150 x 4.6 mm, 4 µm).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1.26 g Ammonium Formate in 1 L water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Methanol (degassed).

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temp: 30°C (Controlled).

    • Detection: UV at 270 nm (Nitro group

      
      ) and 230 nm  (Amide/Acid detection).
      
    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Solvent A (Buffer) % Solvent B (MeOH) Event
    0.0 95 5 Initial Hold (Retain Acid)
    2.0 95 5 End Isocratic Hold
    12.0 40 60 Linear Ramp (Elute API)
    15.0 10 90 Wash (Elute Dimers)

    | 17.0 | 95 | 5 | Re-equilibration |

  • System Suitability Test (SST):

    • Inject a standard mixture containing API (0.1 mg/mL) and Impurity A (0.001 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5 for all peaks.
Visualization: Method Development Decision Tree

DecisionTree Start Start Method Development CheckLogP Check LogP (~0.48) & Functionality Start->CheckLogP Choice1 Is Acidic Impurity Expected? CheckLogP->Choice1 StdC18 Standard C18 (Risk: Dewetting) Choice1->StdC18 No PolarRP Polar-Embedded C18 (Stable in 100% Aqueous) Choice1->PolarRP Yes (Recommended) Choice2 Select Mobile Phase pH PolarRP->Choice2 LowPH pH 3.5 Buffer (Suppresses Acid Ionization) Choice2->LowPH Optimal NeutralPH Neutral pH (Acid Ionizes -> Early Elution) Choice2->NeutralPH Poor Retention

Figure 2: Decision logic for selecting the stationary phase and pH conditions.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on gradient elution and solvent selectivity).
  • Waters Corporation. (2025). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Link

  • PubChem. (2025).[2][3] 3-Nitroisonicotinonitrile Compound Summary. National Library of Medicine. Link

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Link

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers. Link

Sources

Validation

13C NMR Chemical Shifts of 3-Nitroisonicotinonitrile: A Comparative Structural Analysis Guide

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-Nitroisonicotinonitrile (also known as 3-nitro-4-cyanopyridine). This document is structured to assist researchers in s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-Nitroisonicotinonitrile (also known as 3-nitro-4-cyanopyridine). This document is structured to assist researchers in structural validation by comparing experimental expectations with theoretical predictions and structurally related analogs.

Executive Summary & Structural Context

3-Nitroisonicotinonitrile (CAS: 54231-35-5) is a critical pyridine intermediate, often employed in the synthesis of kinase inhibitors (e.g., PI3K inhibitors) and complex heterocycles. Structurally, it features a pyridine ring substituted with a nitrile group at position 4 and a nitro group at position 3.

Validating this structure via 13C NMR requires navigating the competing electronic effects of two strong electron-withdrawing groups (EWG): the nitro group (-NO₂) and the cyano group (-CN) . This guide provides a self-validating framework for assignment, comparing the target molecule against its parent compounds: Isonicotinonitrile and 3-Nitropyridine .

Key Chemical Shift Drivers[1]
  • C4 (Ipso-CN): The nitrile group exerts a shielding effect on the ipso carbon, typically shifting it upfield to ~117–120 ppm.

  • C3 (Ipso-NO₂): The nitro group typically deshields the ipso carbon, but in pyridines, this effect is modulated by the ring nitrogen.

  • Quaternary Carbons: Three carbons (C3, C4, and CN) are quaternary, resulting in lower intensity signals that require optimized acquisition parameters.

Comparative Chemical Shift Analysis

The following tables synthesize experimental data from parent compounds to construct a validated prediction for 3-Nitroisonicotinonitrile.

Table 1: Reference Standards (Experimental Data in DMSO-d₆)

Data derived from validated spectral databases for parent compounds.

Carbon PositionIsonicotinonitrile (4-CN-Py) [1]3-Nitropyridine [2]Assignment Logic
C2 (α to N) 151.0 ppm146.8 ppmDeshielded by ring Nitrogen.
C3 (β to N) 126.5 ppm144.9 ppm (Ipso-NO₂)NO₂ causes significant downfield shift at C3.
C4 (γ to N) 120.5 ppm (Ipso-CN)133.4 ppmCN shields the ipso carbon (C4).
C5 (β to N) 126.5 ppm124.3 ppmRelatively unperturbed in 3-Nitropyridine.
C6 (α to N) 151.0 ppm153.3 ppmDeshielded by ring N; Para to NO₂ effect.
-CN (Nitrile) 116.8 ppmN/ACharacteristic nitrile region (115–118 ppm).
Table 2: Target Analysis – 3-Nitroisonicotinonitrile (Predicted vs. Analog)

Comparison of calculated shifts (SCS Additivity) vs. structurally analogous 2-Chloro-3-nitroisonicotinonitrile.

CarbonPredicted Shift (DMSO-d₆)Analog: 2-Cl-3-NO₂-4-CN-Py [3]Diagnostic Note
C2 148.0 ± 2 ppm ~150 ppm (Deshielded by Cl)Doublet in proton-coupled mode (¹J_CH). High frequency due to α-N position.
C3 145.5 ± 2 ppm ~142–145 ppmQuaternary (Weak). Ipso to NO₂. Often broad due to ¹⁴N quadrupolar relaxation.
C4 112.0 ± 3 ppm ~110–115 ppmQuaternary (Weak). Ipso to CN. Shielded by ortho-NO₂ and ipso-CN effects.
C5 127.0 ± 2 ppm ~125–128 ppmDoublet in proton-coupled mode. β to N, meta to NO₂.
C6 155.0 ± 2 ppm ~154 ppmDoublet in proton-coupled mode. α to N, para to NO₂.
-CN 114.5 ± 1 ppm ~113–115 ppmQuaternary (Weak). Characteristic nitrile signal.

Critical Insight: The C4 carbon (attached to nitrile) in the 3-nitro derivative is expected to appear significantly upfield (~112 ppm) compared to standard aromatics, due to the combined shielding of the cyano group and the ortho-nitro effect. Do not mistake this for an alkene or impurity.

Visualization of Assignment Logic

Diagram 1: Substituent Electronic Effects

This diagram illustrates the additive electronic vectors determining the chemical shifts.

G cluster_shifts Key Shift Predictions (DMSO-d6) Pyridine Pyridine Core (Base Shifts) Nitro + 3-Nitro Group (Deshields C3, Shields C2/C4) Pyridine->Nitro Nitration Cyano + 4-Cyano Group (Shields C4, Deshields C3/C5) Pyridine->Cyano Substitution Target 3-Nitroisonicotinonitrile (Final Shifts) Nitro->Target Additivity Cyano->Target Additivity C4 C4 (Ipso-CN) ~112 ppm (Shielded) Target->C4 C3 C3 (Ipso-NO2) ~145 ppm (Deshielded) Target->C3

Caption: Logical flow of substituent chemical shift (SCS) effects. The convergence of Nitro and Cyano effects at C3 and C4 creates distinct chemical environments.

Experimental Protocol: Acquisition Strategy

Acquiring high-quality 13C data for this compound is challenging due to the high ratio of quaternary carbons (3 out of 6 carbons). Standard parameters often yield missing peaks for C3, C4, and CN.

Optimized 13C NMR Method (DMSO-d₆)
  • Sample Preparation:

    • Dissolve 30–50 mg of sample in 0.6 mL DMSO-d₆ .

    • Why DMSO? It prevents aggregation common in nitro-aromatics and provides better solubility than CDCl₃.

    • Optional: Add 2 mg of Cr(acac)₃ (Chromium(III) acetylacetonate) as a relaxation agent if quaternary carbons remain invisible.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .

      • Reasoning: The quaternary carbons (C-NO₂, C-CN) have long T1 relaxation times. Short D1 leads to saturation and signal loss.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary peaks.

    • Spectral Width: 240 ppm (ensure Carbonyl/Nitrile regions are covered).

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz. (Nitro groups can cause quadrupolar broadening on attached carbons; higher LB helps visualize C3).

Diagram 2: Validation Workflow

Workflow Start Synthesized Sample (Yellow Solid) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if possible) Start->Solvent Acquire Run 13C NMR D1 = 3-5s, NS > 1000 Solvent->Acquire Check1 Check C4 & CN Region (110-120 ppm) Acquire->Check1 Check2 Check C3 (Ipso-NO2) (140-148 ppm) Check1->Check2 Peaks Present Result_Fail RE-EVALUATE Check for hydrolysis (Amide?) Check1->Result_Fail Missing/Shifted Result_Pass VALIDATED Peaks match predicted pattern Check2->Result_Pass Present Check2->Result_Fail Missing

Caption: Step-by-step decision tree for experimentally validating the 3-Nitroisonicotinonitrile structure.

References

  • ChemicalBook. (n.d.). 4-Cyanopyridine 13C NMR Spectrum. Retrieved from

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Journal of Molecular Structure. Retrieved from

  • Google Patents. (2025). WO2025010314A1 - Urea-containing agonists of orexin receptor type 2. (Contains analog data for 2-chloro-3-nitroisonicotinonitrile). Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Standard reference for solvent shifts).

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Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Nitroisonicotinonitrile from 4-Cyanopyridine Impurities

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical strategies for resolving and quantifying a critical process-related impurity. In the synthesis of many pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical strategies for resolving and quantifying a critical process-related impurity.

In the synthesis of many pharmacologically active compounds, the precise control of isomeric purity is not just a regulatory hurdle, but a fundamental necessity for ensuring safety and efficacy. This guide provides a comprehensive overview of robust analytical methodologies for distinguishing 3-Nitroisonicotinonitrile from a common and structurally similar impurity, 4-cyanopyridine (also known as isonicotinonitrile). The presence of 4-cyanopyridine as a residual starting material or a byproduct can significantly impact the downstream process and the final product's quality.

This document, intended for researchers, scientists, and drug development professionals, offers a detailed comparison of analytical techniques, supported by experimental data and protocols. It is designed to provide a practical framework for developing and validating methods for the accurate identification and quantification of these closely related pyridine derivatives.

The Challenge: Structural Similarity and its Analytical Implications

The primary challenge in separating 3-Nitroisonicotinonitrile and 4-cyanopyridine lies in their close structural resemblance. Both molecules share the same pyridine-4-carbonitrile core. The key differentiator is the presence of a nitro group at the 3-position of the pyridine ring in the target molecule, which influences its polarity, chromatographic behavior, and spectroscopic properties.

Figure 1: Chemical Structures

G cluster_0 3-Nitroisonicotinonitrile cluster_1 4-Cyanopyridine 3-Nitro 4-Cyano

Caption: Chemical structures of 3-Nitroisonicotinonitrile and 4-cyanopyridine.

The potential for 4-cyanopyridine to be present as an impurity can arise from several scenarios in the synthesis of 3-Nitroisonicotinonitrile, such as incomplete nitration of a 4-cyanopyridine starting material or side reactions. Given that 4-cyanopyridine itself is a versatile building block in organic synthesis[1][2], its presence as an impurity is a common concern.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for the unambiguous identification and quantification of 3-Nitroisonicotinonitrile and its potential 4-cyanopyridine impurity. This section compares the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

HPLC is the cornerstone for separating and quantifying these two compounds due to the difference in polarity imparted by the nitro group. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this separation.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 column is a standard choice for reversed-phase chromatography and generally provides good retention and separation of aromatic compounds. For challenging separations of isomers, columns with different selectivities, such as phenyl-hexyl or cyano-bonded phases, can offer alternative π-π or dipole-dipole interactions that may enhance resolution[3][4].

  • Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The higher polarity of 3-Nitroisonicotinonitrile, due to the nitro group, will generally lead to earlier elution compared to the less polar 4-cyanopyridine in a reversed-phase system. Adjusting the organic modifier concentration allows for the fine-tuning of retention times and resolution. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of the basic pyridine nitrogen.

  • Detection: A UV detector is highly effective for these compounds as both possess strong chromophores. The nitro group in 3-Nitroisonicotinonitrile will cause a bathochromic shift (a shift to longer wavelengths) in its UV absorption maximum compared to 4-cyanopyridine. This difference in UV spectra can be exploited for selective detection and quantification using a diode array detector (DAD).

Table 1: Comparison of HPLC Methods for Isomer Separation

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, Phenyl)Polar (e.g., bare silica, amide)
Mobile Phase High aqueous content, increasing organicHigh organic content, small amount of aqueous
Elution Order More polar analytes elute firstLess polar analytes elute first
Primary Interaction Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Advantage for this Separation Good retention and separation based on polarity difference.Can offer alternative selectivity, especially if RP-HPLC fails to resolve.
Disadvantage for this Separation May require careful optimization of mobile phase.May have lower loading capacity.

Experimental Protocol: Reversed-Phase HPLC Method

G cluster_A 1. Sample Preparation cluster_B 2. HPLC Conditions cluster_C 3. Data Analysis A Sample Preparation B HPLC System A->B Inject C Data Analysis B->C Chromatogram A1 Dissolve sample in mobile phase or a compatible solvent (e.g., Acetonitrile). A2 Filter through a 0.45 µm syringe filter. A1->A2 B1 Column: C18, 4.6 x 150 mm, 5 µm B2 Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid B3 Flow Rate: 1.0 mL/min B4 Detection: UV at 254 nm and 280 nm B5 Injection Volume: 10 µL C1 Identify peaks by retention time comparison with standards. C2 Quantify using a calibration curve. C1->C2

Caption: Workflow for HPLC analysis of 3-Nitroisonicotinonitrile and 4-cyanopyridine.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool

GC-MS provides an orthogonal separation technique and, more importantly, structural information through mass spectrometry, making it an excellent method for confirming the identity of impurities.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This provides a balance of dispersive and dipole-induced interactions, which can aid in the separation of the two compounds.

  • Ionization Technique: Electron Ionization (EI) is the most common ionization method in GC-MS. The high energy of EI causes extensive fragmentation of the molecule, generating a unique mass spectrum that serves as a "fingerprint" for identification[1].

  • Fragmentation Analysis: The fragmentation patterns of 3-Nitroisonicotinonitrile and 4-cyanopyridine will be distinct. 4-Cyanopyridine is expected to show a prominent molecular ion peak (m/z 104) and fragmentation related to the loss of HCN (m/z 77, the phenyl cation)[5]. 3-Nitroisonicotinonitrile (MW 149.11) will exhibit a molecular ion at m/z 149. Its fragmentation will be dominated by the loss of the nitro group (-NO2, loss of 46 Da) to give a fragment at m/z 103, and potentially the loss of NO (loss of 30 Da) to give a fragment at m/z 119. The presence of these characteristic fragments provides definitive identification.

Table 2: Expected GC-MS Fragmentation

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
4-Cyanopyridine 104.1110477 ([M-HCN]+)
3-Nitroisonicotinonitrile 149.11149103 ([M-NO2]+), 119 ([M-NO]+)

Experimental Protocol: GC-MS Method

G cluster_A 1. Sample Preparation cluster_B 2. GC-MS Conditions cluster_C 3. Data Analysis A Sample Preparation B GC-MS System A->B Inject C Data Analysis B->C Mass Spectrum A1 Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). B1 Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm B2 Injector Temp: 250 °C B3 Oven Program: 100 °C (1 min), ramp to 250 °C at 10 °C/min B4 Ionization: Electron Ionization (EI) at 70 eV B5 Mass Range: m/z 40-200 C1 Identify peaks by retention time and comparison of mass spectra to a library or standard.

Caption: Workflow for GC-MS analysis of 3-Nitroisonicotinonitrile and 4-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the ultimate tool for distinguishing between these two isomers. Both ¹H and ¹³C NMR will show distinct differences.

Causality Behind Experimental Choices:

  • ¹H NMR: The symmetry of 4-cyanopyridine results in a simpler spectrum with two signals in the aromatic region, each integrating to two protons. In contrast, the lower symmetry of 3-Nitroisonicotinonitrile will lead to three distinct signals in the aromatic region, each integrating to one proton. The electron-withdrawing nitro group will cause a significant downfield shift for the adjacent protons.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will also differ due to symmetry. 4-Cyanopyridine will show fewer signals in the aromatic region compared to 3-Nitroisonicotinonitrile. The carbon attached to the nitro group in 3-Nitroisonicotinonitrile will be significantly deshielded and appear at a characteristic downfield chemical shift.

Table 3: Predicted NMR Spectral Data Comparison (in CDCl₃)

Compound¹H NMR (Aromatic Region)¹³C NMR (Aromatic Carbons)¹³C NMR (Cyano Carbon)
4-Cyanopyridine Two signals (doublets), 2H each[6]~3-4 signals~117-120 ppm
3-Nitroisonicotinonitrile Three distinct signals, 1H each~5-6 signals~115-118 ppm

Note: The exact chemical shifts can vary depending on the solvent and concentration[5].

Experimental Protocol: NMR Spectroscopy

G cluster_A 1. Sample Preparation cluster_B 2. NMR Acquisition cluster_C 3. Data Analysis A Sample Preparation B NMR Spectrometer A->B Insert Sample C Data Analysis B->C FID A1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). A2 Transfer to an NMR tube. A1->A2 B1 Acquire ¹H NMR spectrum. B2 Acquire ¹³C{¹H} NMR spectrum. C1 Process the FID to obtain the spectrum. C2 Analyze chemical shifts, integration, and coupling patterns to confirm structure. C1->C2

Caption: Workflow for NMR analysis of 3-Nitroisonicotinonitrile and 4-cyanopyridine.

Conclusion

Distinguishing 3-Nitroisonicotinonitrile from its potential 4-cyanopyridine impurity requires a systematic analytical approach. HPLC, particularly in the reversed-phase mode, serves as the primary tool for separation and quantification due to the significant polarity difference between the two compounds. GC-MS offers a robust confirmatory method, providing definitive identification through characteristic fragmentation patterns. Finally, NMR spectroscopy stands as the ultimate arbiter for structural elucidation, with clear and predictable differences in the ¹H and ¹³C spectra of the two isomers.

By employing a combination of these techniques, researchers and drug development professionals can confidently establish the purity of 3-Nitroisonicotinonitrile, ensuring the quality and consistency of their synthetic processes and final products. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing self-validating analytical systems for this critical quality attribute.

References

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Manupatra. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Cyanopyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

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